molecular formula C25H27FN8OS B13838520 YK-2-69

YK-2-69

Cat. No.: B13838520
M. Wt: 506.6 g/mol
InChI Key: AWBAKFAKVVKANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YK-2-69 is a useful research compound. Its molecular formula is C25H27FN8OS and its molecular weight is 506.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H27FN8OS

Molecular Weight

506.6 g/mol

IUPAC Name

[6-[[4-[2-(dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]-3-pyridinyl]-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H27FN8OS/c1-4-33-9-11-34(12-10-33)23(35)17-6-8-21(27-14-17)30-24-28-15-18(26)22(31-24)16-5-7-19-20(13-16)36-25(29-19)32(2)3/h5-8,13-15H,4,9-12H2,1-3H3,(H,27,28,30,31)

InChI Key

AWBAKFAKVVKANT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C=C4)N=C(S5)N(C)C)F

Origin of Product

United States

Foundational & Exploratory

YK-2-69 Mechanism of Action in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer (PCa) remains a significant global health challenge, with the emergence of resistance to standard hormonal therapies necessitating the discovery of novel therapeutic targets and agents. Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) has been identified as a promising target in PCa due to its high expression in tumor tissues and its role in cancer cell proliferation and survival.[1][2] This technical guide provides an in-depth overview of the mechanism of action of YK-2-69, a highly selective and potent inhibitor of DYRK2, in prostate cancer cells.[1][3][4] this compound demonstrates significant anti-tumor activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting the epithelial-mesenchymal transition (EMT). This document details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides outlines of the experimental protocols used to elucidate its mechanism.

Core Mechanism of Action: Selective DYRK2 Inhibition

The primary mechanism of action of this compound is its highly selective inhibition of DYRK2, a serine/threonine and tyrosine kinase. This compound exhibits an IC50 value of 9 nM for DYRK2 and demonstrates high selectivity over other kinases, including other members of the DYRK family. Co-crystal structure analysis reveals that this compound specifically interacts with key residues, Lys-231 and Lys-234, within the ATP-binding pocket of DYRK2, thereby blocking its kinase activity. The inhibition of DYRK2 by this compound disrupts several downstream signaling pathways crucial for the growth and survival of prostate cancer cells.

Downstream Cellular Effects of this compound

The inhibition of DYRK2 by this compound leads to a cascade of anti-cancer effects in prostate cancer cells, primarily through the induction of cell cycle arrest and apoptosis, and the suppression of metastasis-related processes.

Cell Cycle Arrest at G0/G1 Phase

This compound treatment of prostate cancer cells, such as DU145 and 22Rv1, results in a significant G0/G1 phase cell cycle arrest. This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to:

  • Decreased phosphorylation of Retinoblastoma protein (p-RB): Inhibition of DYRK2 by this compound reduces the phosphorylation of RB, a key regulator of the G1/S transition.

  • Downregulation of Cyclin-Dependent Kinases (CDK4 and CDK6): The expression levels of CDK4 and CDK6, which are responsible for RB phosphorylation, are decreased following this compound treatment.

  • Upregulation of p21 and p27: The levels of the cyclin-dependent kinase inhibitors p21 and p27 are increased, further contributing to the halt in cell cycle progression.

Induction of Apoptosis

This compound effectively induces programmed cell death (apoptosis) in prostate cancer cells. This is evidenced by:

  • Increased levels of p53: The tumor suppressor protein p53, a critical regulator of apoptosis, is upregulated.

  • Increased Cleaved Poly (ADP-ribose) Polymerase (PARP): Elevated levels of cleaved PARP are a hallmark of apoptosis.

  • Decreased X-linked Inhibitor of Apoptosis Protein (XIAP): The expression of the anti-apoptotic protein XIAP is reduced.

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis

This compound has been shown to inhibit the migration and metastatic potential of prostate cancer cells. This is associated with the regulation of EMT markers:

  • Increased E-cadherin expression: The expression of the epithelial marker E-cadherin is upregulated, indicating a reversal of the mesenchymal phenotype.

Affected Signaling Pathways

The anti-cancer effects of this compound are a consequence of its impact on critical signaling pathways that are often dysregulated in prostate cancer.

MYC and E2F Target Gene Downregulation

Gene Set Enrichment Analysis (GSEA) has revealed that this compound treatment significantly downregulates genes associated with MYC and E2F targets. These transcription factors are pivotal for cell proliferation and cell cycle progression.

Regulation of Ribosome Biogenesis and Tumor Suppressor Genes

This compound treatment modulates the expression of genes involved in ribosome biogenesis and tumor suppression:

  • Downregulation of RRS1 and GRWD1: The expression of oncogenes RRS1 (regulator of ribosome synthesis 1) and GRWD1 (glutamate-rich WD40 repeat containing 1) is decreased.

  • Upregulation of CCNG2 and YPEL3: The expression of tumor suppressor genes CCNG2 (cyclin G2) and YPEL3 (Yippee-like-3) is increased.

It is noteworthy that this compound's mechanism is distinct from that of the androgen receptor (AR) antagonist enzalutamide, as it does not significantly affect the androgen response signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in prostate cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line(s)Reference
IC50 (DYRK2) 9 nM-
Inhibitory Activity (DU145) PotentDU145
Inhibitory Activity (PC-3) PotentPC-3
Inhibitory Activity (22Rv1) Potent22Rv1

Table 2: Effect of this compound on Prostate Cancer Cell Viability (5-day treatment)

Cell LineThis compound Concentration% Viability Reduction (approx.)Palbociclib (2 µM) % Reduction (approx.)Enzalutamide (40 µM) % Reduction (approx.)Reference
DU145 4 µM40%50%20%
8 µM60%
12 µM80%
22Rv1 0.5 µM30%40%60%
1 µM50%
2 µM70%

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.

YK2_69_Mechanism cluster_downstream Downstream Effects cluster_cell_cycle Cell Cycle Arrest (G0/G1) cluster_apoptosis Apoptosis Induction cluster_emt EMT Inhibition YK2_69 This compound DYRK2 DYRK2 YK2_69->DYRK2 pRB p-RB ↓ DYRK2->pRB regulates CDK4_6 CDK4/6 ↓ DYRK2->CDK4_6 regulates p53 p53 ↑ DYRK2->p53 regulates E_cadherin E-cadherin ↑ DYRK2->E_cadherin regulates CellCycleArrest G0/G1 Arrest pRB->CellCycleArrest CDK4_6->CellCycleArrest P21 p21 ↑ P21->CellCycleArrest P27 p27 ↑ P27->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CleavedPARP Cleaved PARP ↑ CleavedPARP->Apoptosis XIAP XIAP ↓ XIAP->Apoptosis EMT EMT Inhibition E_cadherin->EMT

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays start Prostate Cancer Cell Lines (e.g., DU145, PC-3, 22Rv1) treatment Treatment with this compound (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability western_blot Western Blot (Protein Expression Analysis) treatment->western_blot qrt_pcr qRT-PCR (Gene Expression Analysis) treatment->qrt_pcr flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis Analysis) treatment->flow_cytometry data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis qrt_pcr->data_analysis flow_cytometry->data_analysis

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound in prostate cancer cells.

Cell Culture
  • Cell Lines: Human prostate cancer cell lines DU145, PC-3, and 22Rv1 are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (e.g., CCK-8)
  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DYRK2, p-RB, CDK4, p53, Cleaved PARP, E-cadherin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Perform real-time PCR using a SYBR Green master mix and primers specific for the target genes (e.g., RRS1, GRWD1, CCNG2, YPEL3) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer through its potent and selective inhibition of DYRK2. Its mechanism of action involves the disruption of key cellular processes including cell cycle progression, apoptosis, and epithelial-mesenchymal transition, leading to a significant reduction in tumor cell growth and survival. The detailed understanding of its molecular mechanism, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and other DYRK2 inhibitors for prostate cancer therapy. The favorable safety and pharmacokinetic profiles of this compound further support its potential as a valuable candidate for future cancer treatments.

References

YK-2-69: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of YK-2-69, a highly selective and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). All data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Discovery of this compound: A Targeted Approach

This compound was identified through a systematic drug discovery process that began with a virtual screening campaign to find initial hit compounds targeting DYRK2.[1][2] This was followed by a structure-activity relationship (SAR) study to optimize the potency and selectivity of the lead compounds. Compound 26, later named this compound, emerged from these efforts as the most potent and selective DYRK2 inhibitor.[1]

G cluster_discovery Discovery Workflow vs Virtual Screening hit Hit Compound 12 (Kd = 4.21 µM) vs->hit Identified sar Systematic Optimization (SAR Studies) hit->sar Led to yk269 This compound (Compound 26) (IC50 = 9 nM, Kd = 92 nM) sar->yk269 Resulted in

Caption: Workflow for the discovery of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step process.[3] The key steps involved a Suzuki coupling reaction followed by a Buchwald-Hartwig coupling reaction.

Synthetic Scheme:

The general synthetic route involved the reaction of 5-bromobenzo[d]thiazole with bis(pinacolato)diboron to form a boronic ester intermediate. This intermediate then underwent a Suzuki coupling with 2,4-dichloropyrimidine. The resulting product was then subjected to a Buchwald-Hartwig coupling with the appropriate N-substituted piperazine to yield the final target compounds, including this compound.[3]

Quantitative Biological Data

The biological activity of this compound was extensively characterized, demonstrating its high potency and selectivity for DYRK2, as well as its efficacy in prostate cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
DYRK2 9
DYRK1A>1000
DYRK1B542
DYRK3>1000
DYRK4>1000

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

ParameterIntravenous (IV)Oral (PO)
Dose 2 mg/kg10 mg/kg
Cmax (ng/mL) 974674
t1/2 (h) 35
AUC0-∞ (h*ng/mL) 15038384
Oral Bioavailability (F %) -56%

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)
DU145Not explicitly stated, but showed dose-dependent inhibition
PC-3Not explicitly stated, but showed dose-dependent inhibition
22Rv1Not explicitly stated, but showed dose-dependent inhibition

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of DYRK2. It binds to the ATP-binding pocket of DYRK2, preventing the phosphorylation of its downstream substrates. One of the key substrates of DYRK2 is the 4E-binding protein 1 (4E-BP1). By inhibiting DYRK2, this compound prevents the phosphorylation of 4E-BP1, which in turn leads to the inhibition of protein translation and cell proliferation.

The inhibition of DYRK2 by this compound also leads to G0/G1 cell cycle arrest and the induction of apoptosis in prostate cancer cells. This is associated with the downregulation of cell cycle-related proteins such as p-RB, CDK4, and CDK6, and the upregulation of p21 and p53. Furthermore, this compound treatment was shown to decrease the expression of XIAP, an apoptosis inhibitor, and increase the expression of cleaved PARP, a marker of apoptosis.

G cluster_pathway This compound Signaling Pathway YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p4EBP1 p-4E-BP1 (Thr37/46) DYRK2->p4EBP1 Phosphorylates Proliferation Cell Proliferation DYRK2->Proliferation Promotes CellCycle G0/G1 Arrest DYRK2->CellCycle Prevents Apoptosis Apoptosis DYRK2->Apoptosis Inhibits p4EBP1->Proliferation Promotes

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against DYRK family kinases was determined using a standard in vitro kinase assay. The specific protocol was not detailed in the provided search results, but these assays typically involve incubating the kinase, a substrate, ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound. For a comprehensive kinase selectivity profile, this compound was tested against a panel of 370 kinases at Reaction Biology Corporation.

Cell Proliferation Assay

The anti-proliferative effects of this compound on prostate cancer cell lines (DU145, PC-3, and 22Rv1) were assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 5 days). Cell viability was then measured according to the manufacturer's protocol for the chosen assay.

Western Blot Analysis

To investigate the effect of this compound on protein expression and phosphorylation, Western blot analysis was performed. Prostate cancer cells were treated with DMSO (control) or this compound for 48 hours. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against specific proteins of interest (e.g., DYRK2, p-4E-BP1, 4E-BP1, p-RB, CDK4, CDK6, p21, p53, cleaved PARP, XIAP, and E-cadherin) followed by incubation with a corresponding secondary antibody. The protein bands were visualized using an appropriate detection system.

In Vivo Antitumor Efficacy Study

The in vivo antitumor activity of this compound was evaluated in a DU-145 xenograft mouse model. Nude mice bearing DU-145 tumors were orally administered with this compound at different doses (e.g., 100 mg/kg and 200 mg/kg) once daily. Tumor volume and body weight were monitored throughout the study. The efficacy of this compound was compared to that of the first-line prostate cancer drug enzalutamide and the CDK4/6 inhibitor palbociclib.

Conclusion

This compound is a novel, potent, and highly selective inhibitor of DYRK2 with promising therapeutic potential for the treatment of prostate cancer. Its discovery through a targeted approach and subsequent preclinical evaluation have demonstrated its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. With favorable pharmacokinetic properties and significant in vivo antitumor efficacy, this compound represents a valuable lead compound for further drug development.

References

YK-2-69: A Selective DYRK2 Inhibitor for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract: Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a promising therapeutic target in oncology, particularly in the context of prostate cancer. This technical guide provides a comprehensive overview of YK-2-69, a potent and highly selective small-molecule inhibitor of DYRK2. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further investigation into DYRK2 inhibition.

Introduction to DYRK2 and its Role in Prostate Cancer

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a member of the CMGC group of serine/threonine kinases. It plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.[1][2] Notably, DYRK2 is frequently overexpressed in prostate cancer tissues and cell lines, and its elevated expression is associated with poorer patient outcomes.[1] The kinase functions by phosphorylating a range of downstream substrates, thereby influencing key signaling pathways that contribute to tumor progression. Knockdown of DYRK2 has been shown to inhibit prostate cancer cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models, validating it as a compelling target for therapeutic intervention.[3]

This compound: A Highly Selective DYRK2 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against DYRK2.[4] Structural studies have revealed that this compound specifically interacts with key residues, Lys-231 and Lys-234, within the ATP-binding pocket of DYRK2, accounting for its high affinity and specificity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC50 (nM)Selectivity vs. DYRK2
DYRK29-
DYRK1B54260-fold
DYRK1A>1,000>111-fold
DYRK3>1,000>111-fold
DYRK4>1,000>111-fold

Data compiled from publicly available sources.

Table 2: In Vitro Cellular Activity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)
DU145Data not available
PC-3Data not available
22Rv1Data not available

While specific IC50 values for cell lines were not found in the provided search results, it is reported that this compound shows potent inhibitory activity against the proliferation of these cell lines.

Table 3: Pharmacokinetic and Safety Profile of this compound

ParameterValueSpecies
Maximum Tolerated Dose (oral)>10,000 mg/kgMouse
Oral Bioavailability (F)56%Rat
t1/2 (oral)5 hoursRat
Cmax (oral, 10 mg/kg)674 ng/mLRat
AUC0-∞ (oral, 10 mg/kg)8384 hng/mLRat
t1/2 (IV)3 hoursRat
Cmax (IV, 1 mg/kg)974 ng/mLRat
AUC0-∞ (IV, 1 mg/kg)1503 hng/mLRat

Data compiled from publicly available sources.

DYRK2 Signaling Pathway and Mechanism of Action of this compound

DYRK2 exerts its oncogenic effects in prostate cancer through the phosphorylation of key downstream targets involved in cell cycle progression, apoptosis, and the epithelial-to-mesenchymal transition (EMT). This compound, by inhibiting DYRK2, modulates these pathways to exert its anti-tumor effects.

DYRK2_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis cluster_Translation Protein Translation & Proliferation cluster_EMT Epithelial-Mesenchymal Transition YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibition CDK46 CDK4/6 DYRK2->CDK46 Upregulates pRB p-RB DYRK2->pRB Upregulates p21 p21 DYRK2->p21 Downregulates p53 p53 DYRK2->p53 Downregulates XIAP XIAP DYRK2->XIAP Upregulates p4EBP1 p-4E-BP1 DYRK2->p4EBP1 Phosphorylates E_cadherin E-cadherin DYRK2->E_cadherin Downregulates G1_S_Transition G1/S Transition CDK46->G1_S_Transition pRB->G1_S_Transition p21->G1_S_Transition Cleaved_PARP Cleaved PARP p53->Cleaved_PARP Apoptosis_Node Apoptosis p53->Apoptosis_Node Cleaved_PARP->Apoptosis_Node XIAP->Apoptosis_Node Proliferation Cell Proliferation p4EBP1->Proliferation EMT_Node EMT Inhibition E_cadherin->EMT_Node

Caption: DYRK2 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

General Experimental Workflow

Experimental_Workflow cluster_Cell Cell-Based Assays cluster_Mechanism Mechanism of Action cluster_InVivo In Vivo Studies Start Start: Hypothesis (this compound inhibits DYRK2) Biochemical_Assay Biochemical Assay (Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay In Vitro Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies Cell_Based_Assay->Mechanism_Study Viability Cell Viability (MTT Assay) Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) In_Vivo_Study In Vivo Efficacy Studies Mechanism_Study->In_Vivo_Study Western_Blot Western Blot (p-4E-BP1, etc.) Data_Analysis Data Analysis & Interpretation In_Vivo_Study->Data_Analysis Xenograft Prostate Cancer Xenograft Model Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for evaluating a selective kinase inhibitor.

DYRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.

Materials:

  • Recombinant human DYRK2 enzyme

  • DYRKtide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X enzyme solution in 1X kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in 1X kinase reaction buffer.

    • Prepare serial dilutions of this compound in 1X kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of 2X enzyme solution to each well.

    • Add 2.5 µL of this compound dilution or vehicle control.

    • Initiate the reaction by adding 2.5 µL of 2X substrate/ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., DU145, PC-3, 22Rv1).

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol describes the detection of changes in protein expression and phosphorylation in prostate cancer cells treated with this compound.

Materials:

  • Prostate cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DYRK2, anti-p-4E-BP1, anti-4E-BP1, anti-p-RB, anti-RB, anti-CDK4, anti-CDK6, anti-p21, anti-p53, anti-cleaved PARP, anti-XIAP, anti-E-cadherin, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

In Vivo Prostate Cancer Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Prostate cancer cells (e.g., DU145 or PC-3)

  • Matrigel

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10⁶ prostate cancer cells resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

    • When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally at the desired dose (e.g., 100 mg/kg and 200 mg/kg) daily.

    • Administer the vehicle control to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

    • Compare tumor growth inhibition between the treatment and control groups.

Conclusion

This compound represents a valuable research tool for investigating the biological functions of DYRK2 and its role in prostate cancer pathogenesis. Its high potency and selectivity, coupled with favorable in vivo properties, make it a strong candidate for further preclinical development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers aiming to explore the therapeutic potential of targeting DYRK2 with this compound.

References

The Biological Activity of YK-2-69: A Selective DYRK2 Inhibitor for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YK-2-69 has emerged as a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a protein kinase implicated in the progression of prostate cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, effects on cancer cells, and preclinical efficacy. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of DYRK2 kinase activity. It competitively binds to the ATP-binding pocket of DYRK2, preventing the phosphorylation of its downstream substrates.[1] Co-crystal structure analysis has revealed specific interactions with key amino acid residues, namely Lys-231 and Lys-234, within the kinase domain.[1][2][3] This targeted inhibition disrupts cellular signaling pathways that are crucial for the proliferation and survival of prostate cancer cells. A primary downstream target of DYRK2 is the 4E-binding protein 1 (4E-BP1).[1] By inhibiting DYRK2, this compound prevents the phosphorylation of 4E-BP1, a key regulator of protein synthesis and cell growth.

Quantitative Biological Data

The inhibitory activity and binding affinity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.

TargetIC50 (nM)Reference
DYRK29
DYRK1B542
DYRK1A>1,000
DYRK3>1,000
DYRK4>1,000

Table 1: In Vitro Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) demonstrates the high selectivity of this compound for DYRK2 over other DYRK family members.

ParameterValueReference
Kd for DYRK292 nM

Table 2: Binding Affinity of this compound. The dissociation constant (Kd) indicates a strong binding affinity of this compound to its target, DYRK2.

Cell LineAssayEndpointResultReference
DU145, PC-3, 22Rv1ProliferationInhibitionDose-dependent
DU145Cell CycleG0/G1 ArrestDose-dependent
DU145ApoptosisInductionDose-dependent
DU145, PC-3, 22Rv1Migration & InvasionInhibitionDose-dependent
DU145 XenograftTumor GrowthInhibition100 mg/kg and 200 mg/kg

Table 3: In Vitro and In Vivo Anti-Cancer Activity of this compound in Prostate Cancer Models.

ParameterValueReference
Maximal Tolerable Dose>10,000 mg/kg
Oral Bioavailability56%

Table 4: Pharmacokinetic Properties of this compound.

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of DYRK2 triggers a cascade of downstream signaling events that collectively contribute to its anti-cancer effects.

DYRK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_emt EMT Regulation YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p4EBP1 p-4E-BP1 DYRK2->p4EBP1 Phosphorylates pRB p-RB DYRK2->pRB Regulates CDK4 CDK4 DYRK2->CDK4 Regulates CDK6 CDK6 DYRK2->CDK6 Regulates P21 P21 DYRK2->P21 Regulates P53 P53 DYRK2->P53 Regulates Cleaved_PARP Cleaved PARP DYRK2->Cleaved_PARP Regulates XIAP XIAP DYRK2->XIAP Regulates E_cadherin E-cadherin DYRK2->E_cadherin Regulates Protein_Synthesis Protein Synthesis & Cell Growth p4EBP1->Protein_Synthesis Promotes G0G1_Arrest G0/G1 Arrest pRB->G0G1_Arrest Inhibits CDK4->G0G1_Arrest Inhibits CDK6->G0G1_Arrest Inhibits P21->G0G1_Arrest Promotes Apoptosis Apoptosis P53->Apoptosis Promotes Cleaved_PARP->Apoptosis Promotes XIAP->Apoptosis Inhibits Migration_Invasion Migration & Invasion E_cadherin->Migration_Invasion Inhibits

Caption: Signaling pathways affected by this compound-mediated DYRK2 inhibition.

Experimental Protocols

The following sections provide standardized protocols for the key experiments used to characterize the biological activity of this compound. It should be noted that these are generalized methods, and specific parameters may have been optimized in the original research.

DYRK2 Kinase Assay

This assay quantifies the inhibitory effect of this compound on DYRK2 kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DYRK2 Enzyme - Kinase Buffer - ATP - Substrate (e.g., DYRKtide) - this compound dilutions Start->Prepare_Reagents Incubate Incubate Kinase Reaction: DYRK2 + Substrate + ATP + this compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a DYRK2 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a reaction mixture containing DYRK2 enzyme, a specific peptide substrate (e.g., DYRKtide), and ATP in a kinase buffer.

  • Kinase Reaction: In a microplate, combine the DYRK2 enzyme, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescent signal.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of prostate cancer cell lines.

Methodology:

  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC-3, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo® (Promega).

  • Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using flow cytometry.

Methodology:

  • Cell Treatment and Harvesting: Treat prostate cancer cells with this compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the induction of apoptosis in response to this compound treatment.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis and harvest the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Transwell Migration and Invasion Assay

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

Methodology:

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert remains uncoated.

  • Cell Seeding: Seed serum-starved prostate cancer cells in the upper chamber of the Transwell insert in a serum-free medium containing this compound or vehicle.

  • Chemoattraction: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration or invasion (e.g., 24-48 hours).

  • Quantification: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the signaling pathways affected by this compound.

Methodology:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-4E-BP1, p-RB, CDK4, CDK6, P21, P53, cleaved PARP, XIAP, E-cadherin, and a loading control like β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

Xenograft_Workflow Start Start Cell_Culture Culture DU145 Cells Start->Cell_Culture Tumor_Inoculation Subcutaneous Inoculation of DU145 cells into Immunocompromised Mice Cell_Culture->Tumor_Inoculation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Analysis Tumor Excision and Analysis (e.g., Weight, Histology) Endpoint->Analysis End End Analysis->End

Caption: Workflow for a prostate cancer xenograft study.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., DU145) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at specified doses (e.g., 100 mg/kg and 200 mg/kg) daily. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Conclusion

This compound is a highly selective and potent inhibitor of DYRK2 with significant anti-cancer activity in preclinical models of prostate cancer. Its well-defined mechanism of action, favorable pharmacokinetic profile, and robust in vivo efficacy make it a promising candidate for further development as a novel therapeutic for prostate cancer. This guide provides a comprehensive resource for researchers and drug developers interested in the biological activity of this compound.

References

YK-2-69: A Technical Guide to a Highly Selective DYRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of YK-2-69, a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. The guide also includes mandatory visualizations of signaling pathways and experimental workflows using Graphviz.

Chemical Structure and Properties

This compound is a small molecule inhibitor identified through structure-based virtual screening and subsequent chemical optimization. Its chemical identity and key properties are summarized below.

Chemical Identifiers

PropertyValue
IUPAC Name (6-((4-(2-(dimethylamino)benzo[d]thiazol-6-yl)-5-fluoropyrimidin-2-yl)amino)pyridin-3-yl)(4-ethylpiperazin-1-yl)methanone
CAS Number 2619846-89-6
Molecular Formula C₂₅H₂₇FN₈OS
Molecular Weight 506.60 g/mol
SMILES O=C(C1=CN=C(C=C1)NC=2N=CC(F)=C(N2)C=3C=CC=4N=C(SC4=C3)N(C)C)N5CCN(CC)CC5

Physicochemical Properties

PropertyValueReference
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2][3]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of DYRK2, a serine/threonine kinase implicated in various cellular processes and increasingly recognized as a therapeutic target in oncology, particularly prostate cancer.

Kinase Inhibitory Profile

This compound demonstrates nanomolar potency against DYRK2 and significant selectivity over other members of the DYRK kinase family.

Kinase TargetIC₅₀ (nM)
DYRK2 9
DYRK1B 542
DYRK1A >1,000
DYRK3 >1,000
DYRK4 >1,000

Data sourced from Probechem Biochemicals.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK2. Co-crystal structure analysis (PDB ID: 7EJV) reveals that this compound occupies the ATP-binding pocket of DYRK2, where it forms specific interactions with key amino acid residues, notably Lys-231 and Lys-234. This binding prevents the phosphorylation of downstream substrates by DYRK2.

DYRK2 Signaling Pathway Inhibition

DYRK2 is known to play a role in cell cycle progression, apoptosis, and the epithelial-mesenchymal transition (EMT). By inhibiting DYRK2, this compound disrupts these signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells. One of the key downstream targets of DYRK2 is the 4E-binding protein 1 (4E-BP1), whose phosphorylation is inhibited by this compound.

DYRK2_Signaling_Pathway cluster_0 Upstream Signals cluster_1 DYRK2 Regulation cluster_2 Downstream Effects Genotoxic_Stress Genotoxic Stress DYRK2 DYRK2 Genotoxic_Stress->DYRK2 activates p53 p53 (Ser46) DYRK2->p53 phosphorylates c_Myc c-Myc (Ser62) DYRK2->c_Myc phosphorylates 4E_BP1 4E-BP1 (Thr37/46) DYRK2->4E_BP1 phosphorylates Snail Snail DYRK2->Snail phosphorylates Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Arrest G1/S Arrest c_Myc->Cell_Cycle_Arrest regulates 4E_BP1->Cell_Cycle_Arrest regulates EMT_Inhibition EMT Inhibition Snail->EMT_Inhibition regulates YK269 This compound YK269->DYRK2 inhibits

DYRK2 signaling pathway and the inhibitory action of this compound.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated favorable druggability of this compound.

Pharmacokinetic Parameters of this compound in Rats

AdministrationDose (mg/kg)t₁/₂ (h)Cₘₐₓ (ng/mL)AUC₀-∞ (h*ng/mL)Bioavailability (F%)
Intravenous (IV) 239741503-
Oral (PO) 105674838456

Data sourced from Yuan K, et al. Nat Commun. 2022.

In terms of safety, this compound has shown a favorable profile with a maximum tolerable dose of over 10,000 mg/kg in mice.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of analogous compounds has been described to involve key steps such as Suzuki coupling and Buchwald-Hartwig coupling reactions. The general synthetic strategy for related compounds involves the coupling of a boronic acid or ester intermediate with a halogenated pyrimidine, followed by a subsequent coupling with an amine.

DYRK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC₅₀ of this compound against DYRK2.

Materials:

  • DYRK2 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution in DMSO

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.

  • Add 4 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

  • Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 8 µL to each well.

  • Prepare a 4X tracer solution in Kinase Buffer A and add 4 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665/615) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.

Cell Proliferation Assay (Clonogenic Assay for DU145 Cells)

This protocol outlines a method to assess the long-term effect of this compound on the proliferation and survival of DU145 prostate cancer cells.

Materials:

  • DU145 human prostate carcinoma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • 6-well cell culture plates

Procedure:

  • Culture DU145 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest sub-confluent cells using trypsin-EDTA and resuspend in complete medium.

  • Seed the cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.

In Vivo Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using DU145 cells to evaluate the in vivo anti-tumor efficacy of this compound.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell_Culture Culture DU145 cells Harvest Harvest and count cells Cell_Culture->Harvest Resuspend Resuspend in Matrigel/PBS Harvest->Resuspend Injection Subcutaneous injection of cells Resuspend->Injection Mice Athymic nude mice (6-8 weeks old) Mice->Injection Tumor_Growth Monitor tumor growth Injection->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Dosing Administer this compound or vehicle (p.o.) Randomization->Dosing Monitoring Measure tumor volume and body weight Dosing->Monitoring Euthanasia Euthanize mice Monitoring->Euthanasia At study endpoint Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision Analysis Histology, IHC, Western Blot Tumor_Excision->Analysis

Experimental workflow for in vivo assessment of this compound.

Procedure:

  • Cell Preparation: Culture DU145 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male athymic nude mice.

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired dose (e.g., 100 mg/kg) daily. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate the tumor volume (Volume = (Width² x Length) / 2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weight. The tumors can then be processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67), and western blotting to assess target modulation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of DYRK2. Its high potency, selectivity, and favorable pharmacokinetic properties make it a promising lead compound for the development of novel therapeutics for prostate cancer and other diseases where DYRK2 is implicated. This guide provides a comprehensive summary of its characteristics and the methodologies for its study, serving as a valuable resource for the scientific community.

References

The Dual Role of DYRK2 in Prostate Cancer Progression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Analysis of the Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2 (DYRK2) and its Complex Role in Prostate Cancer, Offering Insights for Therapeutic Development.

Prostate cancer remains a significant global health challenge, and a comprehensive understanding of the molecular drivers of its progression is crucial for the development of novel therapeutic strategies. This technical guide focuses on the multifaceted role of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2 (DYRK2) in prostate cancer, providing a detailed overview for researchers, scientists, and drug development professionals.

The function of DYRK2 in cancer is a subject of ongoing debate, with evidence supporting both oncogenic and tumor-suppressive roles.[1][2] In the context of prostate cancer, this duality is particularly evident, presenting both a challenge and an opportunity for therapeutic intervention.

The Oncogenic Facet of DYRK2 in Prostate Cancer

A growing body of evidence points towards an oncogenic role for DYRK2 in prostate cancer.[1] Studies utilizing data from The Cancer Genome Atlas (TCGA) have revealed that DYRK2 is highly expressed in prostate cancer tissues compared to normal prostate tissues.[3][4] This elevated expression is particularly significant in high-risk patients and those over the age of 65. Furthermore, high DYRK2 expression has been correlated with poorer relapse-free survival.

Knockdown of DYRK2 in prostate cancer cell lines has been shown to significantly reduce tumor burden in vitro and in vivo. These studies demonstrate that depleting DYRK2 leads to a suppression of cell proliferation and metastasis, induction of apoptosis, and an arrest of the cell cycle at the G0/G1 phase.

The Tumor Suppressor Functions of DYRK2

Conversely, a number of studies have positioned DYRK2 as a tumor suppressor. This role is primarily attributed to its ability to phosphorylate and activate the tumor suppressor protein p53 at serine 46, which in turn induces apoptosis in response to DNA damage. Additionally, DYRK2 can act as a priming kinase for the subsequent GSK3β-mediated phosphorylation and degradation of the oncoproteins c-Jun and c-Myc, key regulators of cell cycle progression. Some reports have also indicated that DYRK2 expression is downregulated in various cancers, including prostate cancer.

This paradoxical role of DYRK2 suggests that its function is highly context-dependent, likely influenced by the specific cellular microenvironment, the stage of the tumor, and the interplay with other signaling pathways.

Key Signaling Pathways Involving DYRK2

DYRK2 is a serine/threonine kinase that participates in a variety of cellular signaling pathways. Its impact on prostate cancer progression is mediated through the phosphorylation of a range of substrates.

Cell Cycle Regulation

DYRK2 plays a critical role in cell cycle control. By promoting the degradation of c-Jun and c-Myc, DYRK2 helps to regulate the G1/S transition. Furthermore, DYRK2 can act as a scaffold protein for the EDVP E3 ubiquitin ligase complex, which targets proteins like telomerase reverse transcriptase (TERT) and the microtubule-severing enzyme katanin p60 for degradation, thereby influencing mitotic progression.

Apoptosis and DNA Damage Response

In response to genotoxic stress, DYRK2 translocates to the nucleus and phosphorylates p53, initiating a cascade of events leading to apoptosis. This function underscores its role as a component of the DNA damage response pathway.

Proteostasis

Recent research has implicated DYRK2 in the regulation of proteostasis. It has been shown to phosphorylate and activate the 26S proteasome, enhancing the degradation of misfolded proteins. This function can be pro-tumorigenic by helping cancer cells cope with increased proteotoxic stress.

Below is a diagram illustrating the key signaling pathways influenced by DYRK2 in the context of cancer.

DYRK2_Signaling_Pathways cluster_upstream Upstream Signals cluster_dyrk2 DYRK2 cluster_downstream Downstream Effects cluster_tumor_suppressor Tumor Suppressor Functions cluster_oncogenic Oncogenic Functions DNA_Damage DNA Damage DYRK2 DYRK2 DNA_Damage->DYRK2 Activates p53 p53 DYRK2->p53 Phosphorylates (Ser46) c_Jun c-Jun DYRK2->c_Jun Primes for degradation c_Myc c-Myc DYRK2->c_Myc Primes for degradation Proteasome 26S Proteasome DYRK2->Proteasome Phosphorylates & Activates Apoptosis Apoptosis p53->Apoptosis G1_S_Arrest G1/S Arrest c_Jun->G1_S_Arrest c_Myc->G1_S_Arrest Proteostasis Proteostasis Proteasome->Proteostasis Cell_Proliferation Cell Proliferation Proteostasis->Cell_Proliferation

Key signaling pathways modulated by DYRK2 in cancer.

DYRK2 and Androgen Receptor Signaling

The androgen receptor (AR) is a key driver of prostate cancer growth and progression. While a direct regulatory link between DYRK2 and AR in prostate cancer is not yet fully established, some studies in other cancers suggest a potential connection. For instance, in breast cancer, it has been shown that AR-regulated transcription of KLF4 is dependent on DYRK2. Given the central role of AR in prostate cancer, investigating the potential crosstalk between DYRK2 and AR signaling is a critical area for future research.

Quantitative Data on DYRK2 in Prostate Cancer

The following tables summarize key quantitative data related to DYRK2 expression and the efficacy of its inhibitors in prostate cancer.

Table 1: DYRK2 Expression in Prostate Cancer (TCGA Data)

ComparisonExpression LevelSignificanceReference
Tumor vs. Normal TissueHigher in Tumorp < 0.05
High-Risk vs. Intermediate-Risk PatientsHigher in High-Riskp < 0.05
Age > 65 vs. Age ≤ 65Higher in > 65p < 0.05

Table 2: Efficacy of DYRK2 Inhibitors in Prostate Cancer Cell Lines

InhibitorCell LineIC50 (nM)Reference
YK-2-69DU145Not specified, but potent
This compoundPC-3Not specified, but potent
This compound22Rv1Not specified, but potent
Compound 26-9
Top Hit from Virtual Screen-263
AZD0156PC-3280
AZD0156DU145300
AZD0156LNCaP290
AZD6738PC-3430
AZD6738DU145430
AZD6738LNCaP380
AZD2281 (Olaparib)PC-34240
AZD2281 (Olaparib)DU14527440
AZD2281 (Olaparib)LNCaP50640
CisplatinLNCaP31520
B-type proanthocyanidinsDU-1450.6 - 74

Experimental Protocols for Studying DYRK2 in Prostate Cancer

This section provides an overview of key experimental methodologies for investigating the role of DYRK2 in prostate cancer.

DYRK2 Knockdown using Lentiviral shRNA

A common method to study the function of a protein is to reduce its expression using short hairpin RNA (shRNA).

shRNA_Workflow Design 1. Design shRNA targeting DYRK2 Clone 2. Clone shRNA into Lentiviral Vector Design->Clone Produce 3. Produce Lentiviral Particles in HEK293T cells Clone->Produce Transduce 4. Transduce Prostate Cancer Cells (e.g., DU145, PC-3) Produce->Transduce Select 5. Select for Transduced Cells (e.g., with Puromycin) Transduce->Select Validate 6. Validate Knockdown by Western Blot & qPCR Select->Validate Functional 7. Perform Functional Assays (Proliferation, Migration, etc.) Validate->Functional

Workflow for DYRK2 knockdown in prostate cancer cells.
Western Blot Analysis of DYRK2 and its Substrates

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

  • Cell Lysis: Prostate cancer cells are lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-DYRK2, anti-phospho-p53 (Ser46), anti-c-Myc). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

    • Primary Antibody Dilutions:

      • Anti-DYRK2 (e.g., Cell Signaling Technology #8143 or #11921): Typically used at a 1:1000 dilution.

      • Anti-DYRK2 (e.g., Sigma-Aldrich SAB1409892): 1-5 µg/mL.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with a protein of interest.

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody targeting DYRK2 is added to the cell lysate and incubated to form an antibody-DYRK2-interacting protein complex.

  • Complex Capture: The antibody-protein complexes are captured using protein A/G-conjugated beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.

  • Analysis: The eluted proteins are analyzed by western blotting to identify interacting partners.

Prostate Cancer Xenograft Models

In vivo studies using xenograft models are essential for evaluating the role of DYRK2 in tumor growth and for testing the efficacy of DYRK2 inhibitors.

  • Cell Implantation: Prostate cancer cells (e.g., DU145, 22Rv1) with or without DYRK2 knockdown are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: For inhibitor studies, mice with established tumors are treated with the DYRK2 inhibitor or a vehicle control.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

DYRK2 presents a compelling and complex target in prostate cancer. Its dual role as both a potential oncogene and a tumor suppressor highlights the need for a deeper understanding of its regulatory mechanisms in different stages and subtypes of prostate cancer. The development of highly selective and potent DYRK2 inhibitors offers a promising therapeutic avenue.

Future research should focus on:

  • Elucidating the precise mechanisms that dictate the switch between DYRK2's oncogenic and tumor-suppressive functions in prostate cancer.

  • Investigating the interplay between DYRK2 and the androgen receptor signaling pathway.

  • Conducting further preclinical studies with novel DYRK2 inhibitors to evaluate their efficacy and safety.

  • Identifying biomarkers that can predict which prostate cancer patients are most likely to benefit from DYRK2-targeted therapies.

By addressing these key questions, the scientific community can pave the way for the development of innovative and effective treatments for prostate cancer targeting the DYRK2 kinase.

References

YK-2-69 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of YK-2-69, a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), in the context of cancer cell biology. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Executive Summary

Prostate cancer remains a significant global health challenge, and the development of resistance to current hormonal therapies necessitates the identification of novel therapeutic targets.[1] Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a promising target, with studies showing its high expression in prostate cancer tissues and cells.[1] Knockdown of DYRK2 has been demonstrated to significantly reduce the cancer burden in both in vitro and in vivo models.[1]

This compound is a highly selective inhibitor of DYRK2, demonstrating potent anti-cancer efficacy.[1][2] This guide summarizes the key findings related to the mechanism of action and target validation of this compound in cancer cell lines, with a primary focus on prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Kd (nM)Selectivity vs. DYRK2
DYRK2 9 92 -
DYRK1A>1,000->111-fold
DYRK1B542-60-fold
DYRK3>1,000->111-fold
DYRK4>1,000->100-fold

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)
DU145Potent inhibitory activity observed
PC-3Potent inhibitory activity observed
22Rv1Potent inhibitory activity observed

Table 3: In Vivo Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 2 mg/kg10 mg/kg
Cmax (ng/mL) 974674
t1/2 (h) 35
AUC0-∞ (h*ng/mL) 15038384
Oral Bioavailability (F %) -56%

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of DYRK2. DYRK2 is a protein kinase involved in the regulation of cell proliferation, apoptosis, and migration. The inhibitory action of this compound on DYRK2 leads to the modulation of several downstream signaling pathways critical for cancer cell survival and progression. This compound specifically interacts with Lys-231 and Lys-234 residues within the active site of DYRK2.

DYRK2 Signaling Pathway

The following diagram illustrates the central role of DYRK2 in cancer cell signaling and the points of intervention by this compound.

DYRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core DYRK2 Core Pathway cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors DYRK2 DYRK2 Growth_Factors->DYRK2 p4EBP1 p-4E-BP1 DYRK2->p4EBP1 cMYC c-MYC DYRK2->cMYC pRB p-RB DYRK2->pRB P53 p53 DYRK2->P53 P27 p27 DYRK2->P27 CCNG2 CCNG2 DYRK2->CCNG2 XIAP XIAP DYRK2->XIAP RRS1 RRS1 DYRK2->RRS1 GRWD1 GRWD1 DYRK2->GRWD1 YPEL3 YPEL3 DYRK2->YPEL3 YK269 This compound YK269->DYRK2 Proliferation_Inhibition Inhibition of Proliferation p4EBP1->Proliferation_Inhibition cMYC->Proliferation_Inhibition pRB->Proliferation_Inhibition Cleaved_PARP Cleaved PARP P53->Cleaved_PARP Apoptosis_Induction Induction of Apoptosis P53->Apoptosis_Induction P27->Proliferation_Inhibition CCNG2->Proliferation_Inhibition CCNG2->Apoptosis_Induction XIAP->Apoptosis_Induction Cleaved_PARP->Apoptosis_Induction RRS1->Proliferation_Inhibition GRWD1->Proliferation_Inhibition EMT_Inhibition Inhibition of EMT YPEL3->EMT_Inhibition

Caption: DYRK2 signaling pathway and the inhibitory effect of this compound.

Inhibition of DYRK2 by this compound leads to decreased phosphorylation of 4E-BP1 and RB, and downregulation of c-MYC, RRS1, GRWD1, and XIAP. This collectively results in the inhibition of cancer cell proliferation. Concurrently, this compound treatment leads to the upregulation of tumor suppressors p53, p27, and CCNG2, which promotes apoptosis, as evidenced by an increase in cleaved PARP. Furthermore, the upregulation of YPEL3 suggests an inhibitory effect on the epithelial-mesenchymal transition (EMT).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Cell_Viability_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Treat_YK269 3. Treat with varying concentrations of this compound Incubate_24h->Treat_YK269 Incubate_72h 4. Incubate for 72 hours Treat_YK269->Incubate_72h Add_MTT 5. Add MTT reagent (0.5 mg/mL) Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Incubate_Overnight 8. Incubate overnight Add_Solubilizer->Incubate_Overnight Measure_Absorbance 9. Measure absorbance at 570 nm Incubate_Overnight->Measure_Absorbance Analyze_Data 10. Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., DU145, PC-3, 22Rv1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for an additional 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plates overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the expression levels of target proteins following treatment with this compound.

Western_Blot_Workflow Start Start Cell_Culture_Treatment 1. Culture and treat cells with this compound Start->Cell_Culture_Treatment Cell_Lysis 2. Lyse cells in RIPA buffer with protease/phosphatase inhibitors Cell_Culture_Treatment->Cell_Lysis Protein_Quantification 3. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Sample_Preparation 4. Prepare samples with Laemmli buffer and boil Protein_Quantification->Sample_Preparation SDS_PAGE 5. Separate proteins by SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer 6. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Protein_Transfer Blocking 7. Block membrane with 5% non-fat milk or BSA in TBST Protein_Transfer->Blocking Primary_Antibody 8. Incubate with primary antibody (overnight at 4°C) Blocking->Primary_Antibody Washing_1 9. Wash with TBST (3x) Primary_Antibody->Washing_1 Secondary_Antibody 10. Incubate with HRP-conjugated secondary antibody (1 hour at RT) Washing_1->Secondary_Antibody Washing_2 11. Wash with TBST (3x) Secondary_Antibody->Washing_2 Detection 12. Detect with ECL substrate Washing_2->Detection Imaging 13. Image the blot Detection->Imaging End End Imaging->End CoIP_Workflow Start Start Cell_Lysis 1. Lyse cells in non-denaturing lysis buffer Start->Cell_Lysis Pre_Clearing 2. Pre-clear lysate with Protein A/G beads Cell_Lysis->Pre_Clearing Antibody_Incubation 3. Incubate lysate with primary antibody or IgG control Pre_Clearing->Antibody_Incubation Bead_Incubation 4. Add Protein A/G beads to capture immune complexes Antibody_Incubation->Bead_Incubation Washing 5. Wash beads to remove non-specific binding Bead_Incubation->Washing Elution 6. Elute proteins from beads Washing->Elution Western_Blot_Analysis 7. Analyze eluates by Western Blot Elution->Western_Blot_Analysis End End Western_Blot_Analysis->End qRTPCR_Workflow Start Start RNA_Extraction 1. Extract total RNA from treated and untreated cells Start->RNA_Extraction RNA_Quantification_Quality 2. Assess RNA quantity and quality RNA_Extraction->RNA_Quantification_Quality cDNA_Synthesis 3. Synthesize cDNA using reverse transcriptase RNA_Quantification_Quality->cDNA_Synthesis qPCR_Reaction_Setup 4. Set up qPCR reactions with SYBR Green and gene-specific primers cDNA_Synthesis->qPCR_Reaction_Setup qPCR_Run 5. Run qPCR on a real-time PCR machine qPCR_Reaction_Setup->qPCR_Run Data_Analysis 6. Analyze data using the ΔΔCt method qPCR_Run->Data_Analysis End End Data_Analysis->End

References

In Vitro Characterization of YK-2-69: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of YK-2-69, a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). The data and methodologies presented herein are compiled from preclinical research to facilitate further investigation and development of this compound for potential therapeutic applications, particularly in the context of prostate cancer.

Biochemical Activity and Selectivity

This compound is a potent and highly selective inhibitor of DYRK2.[1][2][3] Its inhibitory activity has been quantified against a panel of DYRK kinases, demonstrating significant selectivity for DYRK2 over other family members.

Table 1: Inhibitory Activity of this compound against DYRK Kinases

KinaseIC50 (nM)
DYRK29
DYRK1B542
DYRK1A>1,000
DYRK3>1,000
DYRK4>1,000

Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]

Furthermore, the binding affinity of this compound to DYRK2 has been determined, highlighting a strong interaction.

Table 2: Binding Affinity of this compound for DYRK2

ParameterValue (nM)
Kd92

This data underscores the potent and specific nature of this compound's interaction with its primary target.

A broader kinase selectivity screen against over 370 kinases revealed that this compound maintains a high degree of selectivity for DYRK2.

Cellular Activity in Prostate Cancer Models

In vitro studies using prostate cancer (PCa) cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of this compound.

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM) - Approximate
DU145Potent Inhibition
PC-3Potent Inhibition
22Rv1Potent Inhibition

Note: Specific IC50 values for proliferation were not explicitly stated in the provided search results, but the compound showed potent inhibitory activity. For DU145 and 22Rv1 cells with DYRK2 knockdown, this compound showed almost no inhibitory activity even at 80 µM, confirming its on-target activity.

Effects on Cell Cycle and Apoptosis

Treatment of prostate cancer cells with this compound leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis. This is accompanied by modulation of key regulatory proteins.

Table 4: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins in DU145 Cells

ProteinEffect of this compound Treatment
p-RBDecreased
CDK4Decreased
CDK6Decreased
P21Increased
P53Increased
Cleaved PARPIncreased
XIAPDecreased
E-cadherinIncreased

These changes are consistent with the observed inhibition of cell growth and induction of apoptosis.

Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of DYRK2, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

DYRK2 Signaling Pathway Inhibition

A key substrate of DYRK2 is the 4E-binding protein 1 (4E-BP1), which plays a role in protein synthesis and cell growth. This compound inhibits the phosphorylation of 4E-BP1 in a dose-dependent manner.

DYRK2_Inhibition_Pathway cluster_binding ATP-Binding Pocket YK269 This compound DYRK2 DYRK2 YK269->DYRK2 p4EBP1 p-4E-BP1 DYRK2->p4EBP1 Phosphorylates ATP ATP ATP->DYRK2 Binds Proliferation Cell Proliferation & Growth p4EBP1->Proliferation Promotes

Caption: this compound inhibits DYRK2, preventing 4E-BP1 phosphorylation and subsequent cell proliferation.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize this compound.

Cell Viability Assay

This protocol is used to determine the anti-proliferative activity of this compound.

Cell_Viability_Workflow start Seed PCa cells (e.g., DU145, PC-3, 22Rv1) treat Treat with varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 5 days) treat->incubate measure Measure cell viability (e.g., MTT or similar assay) incubate->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for determining the anti-proliferative effects of this compound on cancer cells.

Methodology:

  • Prostate cancer cells (e.g., DU145, PC-3, 22Rv1) are seeded in 96-well plates at an appropriate density.

  • After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • The cells are incubated for a specified duration (e.g., 5 days).

  • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is read using a microplate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis

This technique is employed to analyze the levels of specific proteins involved in cell cycle and apoptosis.

Methodology:

  • Prostate cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 48 hours).

  • Cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a BCA assay or similar method.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-RB, CDK4, P53, cleaved PARP, p-4E-BP1).

  • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to validate the interaction between DYRK2 and its substrate, p-4E-BP1.

CoIP_Workflow start Lyse cells to obtain protein extract incubate_ab Incubate lysate with anti-DYRK2 antibody start->incubate_ab precipitate Precipitate antibody-protein complexes with beads incubate_ab->precipitate wash Wash beads to remove non-specific binding precipitate->wash elute Elute bound proteins wash->elute analyze Analyze eluate by Western Blot for p-4E-BP1 elute->analyze

Caption: Experimental workflow for Co-Immunoprecipitation to confirm protein-protein interactions.

Methodology:

  • Cell lysates are prepared from prostate cancer cells.

  • The lysate is pre-cleared to reduce non-specific binding.

  • The lysate is incubated with an antibody specific to DYRK2 to form an antibody-protein complex.

  • Protein A/G-agarose or magnetic beads are added to precipitate the immune complexes.

  • The beads are washed multiple times to remove unbound proteins.

  • The bound proteins are eluted from the beads.

  • The eluate is analyzed by Western blotting using an antibody against p-4E-BP1 to detect its presence in the complex.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and highly selective inhibitor of DYRK2. Its ability to induce cell cycle arrest and apoptosis in prostate cancer cell lines, coupled with a well-defined mechanism of action involving the inhibition of the DYRK2/4E-BP1 signaling axis, positions this compound as a promising candidate for further preclinical and clinical investigation in the treatment of prostate cancer. The detailed protocols provided herein serve as a foundation for researchers to replicate and expand upon these findings.

References

YK-2-69 IC50 value against DYRK family kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Inhibitory Activity of YK-2-69 Against the DYRK Kinase Family

This guide provides a comprehensive overview of the inhibitory potency of this compound, a highly selective kinase inhibitor, against the Dual-specificity tyrosine-regulated kinase (DYRK) family. It is intended for researchers, scientists, and drug development professionals interested in the specific interactions and methodologies for characterizing this compound.

Data Presentation: this compound IC50 Values

The inhibitory activity of this compound against members of the DYRK kinase family is summarized below. The data highlights the compound's potent and selective inhibition of DYRK2.

Kinase TargetIC50 Value (nM)Notes
DYRK2 9Potent inhibition.[1][2][3]
DYRK1B 542~60-fold lower potency compared to DYRK2.[1][3]
DYRK1A > 1,000No significant activity detected.
DYRK3 > 1,000No significant activity detected.
DYRK4 > 1,000No significant activity detected.

Core Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound was conducted using established biochemical assays. While the specific proprietary details of the kinase selectivity profiling performed at Reaction Biology Corporation are noted, this section outlines a generalized, representative protocol for an in vitro kinase inhibition assay commonly used for such determinations.

Objective:

To quantify the potency of an inhibitor (e.g., this compound) against a purified kinase (e.g., DYRK2) by measuring the reduction in enzymatic activity across a range of inhibitor concentrations.

Materials:
  • Recombinant human DYRK family kinases (DYRK1A, DYRK1B, DYRK2, etc.)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Adenosine Triphosphate (ATP), typically at or near the Km concentration for the specific kinase

  • Specific peptide or protein substrate for the kinase

  • This compound, dissolved in Dimethyl Sulfoxide (DMSO) and serially diluted

  • Detection Reagent (e.g., ADP-Glo™, Luminescence-based)

  • Microplates (e.g., 384-well, white)

  • Plate reader capable of detecting the assay signal (e.g., luminescence)

Methodology:
  • Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the kinase buffer to achieve the final desired concentrations for the assay. A DMSO-only control is included to represent 100% kinase activity.

  • Reaction Setup: The kinase reaction is initiated by adding the components to the wells of a microplate in a specific order, typically:

    • Kinase buffer.

    • The specific DYRK kinase enzyme.

    • Varying concentrations of the inhibitor, this compound.

    • The components are allowed to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: The reaction is started by adding a mixture of the peptide substrate and ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes) to allow the phosphorylation of the substrate to occur.

  • Reaction Termination and Signal Detection: The kinase reaction is stopped, and the detection reagent is added. This reagent quantifies the amount of product formed (e.g., ADP) or the amount of ATP remaining. The signal, often luminescence or fluorescence, is inversely proportional to the kinase activity.

  • Data Analysis:

    • The raw data from the plate reader is normalized. The well with no kinase activity serves as the background (0% activity), and the DMSO-only well serves as the maximum signal (100% activity).

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The results are plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.

Visualizations: Pathways and Workflows

DYRK2 Signaling in Cell Proliferation

The DYRK family of kinases are involved in a variety of cellular processes, including cell cycle control and proliferation. This compound's primary target, DYRK2, has been identified as a potential therapeutic target in prostate cancer. One of its mechanisms involves the phosphorylation of 4E-binding protein 1 (4E-BP1), a key regulator of protein synthesis and cell growth.

G cluster_0 DYRK2-Mediated Signaling cluster_1 Inhibition by this compound DYRK2 DYRK2 p4EBP1 p-4E-BP1 (Active) DYRK2->p4EBP1 Phosphorylates EIF4E eIF4E p4EBP1->EIF4E Releases Translation Protein Synthesis & Cell Proliferation EIF4E->Translation Initiates YK269 This compound YK269->DYRK2 Inhibits

Caption: DYRK2 signaling pathway and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The process of determining an inhibitor's IC50 value follows a structured workflow to ensure accuracy and reproducibility. The diagram below outlines the key steps of the in vitro kinase inhibition assay described previously.

G A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) B 2. Reaction Setup (Combine Kinase, Buffer, and Inhibitor) A->B C 3. Initiate Reaction (Add ATP/Substrate Mix) B->C D 4. Incubation (Allow Phosphorylation) C->D E 5. Signal Detection (e.g., Measure ADP Production) D->E F 6. Data Analysis (Normalize Data, Plot Curve, Calculate IC50) E->F

Caption: Standard workflow for an in vitro kinase inhibition assay.

References

The Structural Basis for YK-2-69's Remarkable Selectivity for DYRK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high selectivity of the inhibitor YK-2-69 for Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, quantitative inhibition assays, and cellular mechanism of action studies to elucidate the key determinants of this selectivity.

Core Findings

This compound is a potent and highly selective inhibitor of DYRK2, a kinase implicated in various cancers, including prostate cancer.[1][2][3] The selectivity of this compound stems from specific molecular interactions within the ATP-binding pocket of DYRK2, as revealed by the co-crystal structure (PDB ID: 7EJV).[1][4] This inhibitor demonstrates significantly greater potency for DYRK2 compared to other members of the DYRK family and a broad panel of over 370 other kinases.

Quantitative Analysis of this compound Kinase Selectivity

The inhibitory activity of this compound has been quantified against DYRK family kinases and a wider panel of kinases, demonstrating its exceptional selectivity for DYRK2.

Kinase TargetIC50 (nM)Selectivity vs. DYRK2
DYRK2 9 -
DYRK1B54260-fold
DYRK1A>1,000>111-fold
DYRK3>1,000>111-fold
DYRK4>1,000>111-fold
Data sourced from Yuan K, et al. Nat Commun. 2022.

Furthermore, in a broad kinase screen of over 370 kinases, this compound demonstrated a high degree of selectivity, with minimal off-target inhibition at a concentration of 1 µM.

Structural Basis of Selectivity

The co-crystal structure of this compound in complex with DYRK2 reveals that the inhibitor occupies the ATP-binding pocket. The high selectivity is attributed to specific hydrogen bonds and hydrophobic interactions.

Key Interactions:

  • Lys-231: The pyrimidine ring of this compound is positioned adjacent to Lys-231, a critical residue for hydrogen bonding in the ATP-binding site.

  • Lys-234: this compound forms a specific interaction with the side chain of Lys-234.

These precise interactions are less favorable in the ATP-binding pockets of other kinases, including other DYRK family members, thus accounting for the observed selectivity.

Downstream Signaling and Cellular Effects

This compound's selective inhibition of DYRK2 leads to downstream cellular effects consistent with the known functions of the kinase. DYRK2 is known to phosphorylate 4E-binding protein 1 (4E-BP1), and treatment with this compound inhibits this phosphorylation in a dose-dependent manner. This demonstrates the on-target engagement of this compound in a cellular context.

DYRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core DYRK2 Kinase Activity cluster_downstream Downstream Cellular Processes DYRK2_Gene DYRK2 Gene DYRK2 DYRK2 DYRK2_Gene->DYRK2 Expression 4E_BP1 4E-BP1 DYRK2->4E_BP1 Phosphorylates Cell_Proliferation Cell Proliferation DYRK2->Cell_Proliferation Promotes Apoptosis Apoptosis DYRK2->Apoptosis Inhibits EMT EMT DYRK2->EMT Promotes YK_2_69 This compound YK_2_69->DYRK2 Inhibits p_4E_BP1 p-4E-BP1 (Thr37/46) 4E_BP1->p_4E_BP1 p_4E_BP1->Cell_Proliferation Promotes

Caption: Signaling pathway of DYRK2 and the inhibitory effect of this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the selectivity and mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology: A radiometric kinase assay is a standard method for this purpose.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, and serially diluted this compound in a 96-well plate.

  • Initiation: The kinase reaction is initiated by adding a solution containing [γ-³³P]ATP and MgCl₂.

  • Incubation: The reaction proceeds for a defined time at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is captured on a filter. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and This compound Dilutions Start->Prepare_Reagents Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add [γ-³³P]ATP and MgCl₂ Plate_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Capture Substrate Incubate->Stop_Reaction Measure_Activity Measure Radioactivity Stop_Reaction->Measure_Activity Analyze_Data Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Co-Immunoprecipitation and Western Blotting

Objective: To confirm the interaction between DYRK2 and its substrate 4E-BP1 and to assess the effect of this compound on substrate phosphorylation in cells.

Methodology:

  • Cell Lysis: Cells are treated with either DMSO (vehicle control) or this compound at various concentrations. Subsequently, the cells are lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to DYRK2 is added to the cell lysate to bind to DYRK2 and any interacting proteins. Protein A/G beads are then used to pull down the antibody-protein complexes.

  • Western Blotting: The immunoprecipitated proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for DYRK2 and phosphorylated 4E-BP1 (p-4E-BP1) to detect their presence.

  • Analysis: The presence of a band for p-4E-BP1 in the DYRK2 immunoprecipitate confirms their interaction. A dose-dependent decrease in the p-4E-BP1 band in this compound-treated samples indicates target engagement and inhibition of DYRK2 kinase activity in the cell.

CoIP_Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_co_ip Co-Immunoprecipitation cluster_western_blot Western Blotting Cell_Treatment Treat Cells with This compound or DMSO Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Add_Antibody Add anti-DYRK2 Antibody Cell_Lysis->Add_Antibody Pull_Down Pull Down with Protein A/G Beads Add_Antibody->Pull_Down Wash Wash Beads Pull_Down->Wash SDS_PAGE Separate Proteins by SDS-PAGE Wash->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe_Antibodies Probe with anti-DYRK2 and anti-p-4E-BP1 Antibodies Transfer->Probe_Antibodies Detect Detect Protein Bands Probe_Antibodies->Detect

Caption: Workflow for Co-Immunoprecipitation and Western Blotting.

Conclusion

The remarkable selectivity of this compound for DYRK2 is a result of specific and favorable interactions within the kinase's ATP-binding pocket, particularly with residues Lys-231 and Lys-234. This high-resolution structural understanding, supported by quantitative biochemical and cellular data, provides a solid foundation for the further development of this compound as a targeted therapeutic agent and as a chemical probe to further elucidate the biological functions of DYRK2.

References

Methodological & Application

Application Notes and Protocols for YK-2-69 Treatment in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of YK-2-69, a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), in in vivo xenograft models of prostate cancer. The information is compiled from preclinical studies and is intended for research purposes.

Introduction

This compound is a potent and selective small molecule inhibitor of DYRK2 with an IC50 of 9 nM[1][2]. DYRK2 is a kinase that is often highly expressed in prostate cancer tissues and cells[3][4]. Inhibition of DYRK2 has been shown to significantly reduce prostate cancer burden in both in vitro and in vivo models[3]. This compound has demonstrated greater anti-prostate cancer efficacy than the first-line drug enzalutamide in vivo. Furthermore, it exhibits a favorable safety profile with a maximum tolerable dose exceeding 10,000 mg/kg and an oral bioavailability of approximately 56%.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of DYRK2 by interacting with key amino acid residues, namely Lys-231 and Lys-234. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Key molecular events following DYRK2 inhibition by this compound include:

  • Inhibition of Cell Proliferation: this compound treatment leads to a reduction in the phosphorylation of the 4E-binding protein 1 (4E-BP1) and the retinoblastoma protein (RB). This, along with the downregulation of CDK4/6 and RRS1, contributes to the arrest of the cell cycle.

  • Induction of Apoptosis: The treatment upregulates the expression of tumor suppressor proteins such as P27 and P53, and the apoptosis marker cleaved PARP, while downregulating the X-linked inhibitor of apoptosis protein (XIAP).

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound has been observed to decrease EMT activity, a key process in cancer metastasis.

  • Regulation of Tumor Suppressor and Oncogene Expression: Treatment with this compound leads to the upregulation of tumor suppressors CCNG2 and YPEL3, and the downregulation of the oncogene GRWD1.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

YK269_Signaling_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation & Cell Cycle cluster_apoptosis Apoptosis cluster_emt EMT & Metastasis YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p_4EBP1 p-4E-BP1 DYRK2->p_4EBP1 p_RB p-RB DYRK2->p_RB CDK46 CDK4/6 DYRK2->CDK46 RRS1 RRS1 DYRK2->RRS1 XIAP XIAP DYRK2->XIAP P27 P27 DYRK2->P27 Inhibits P53 P53 DYRK2->P53 Inhibits EMT EMT DYRK2->EMT Proliferation Cell Proliferation p_4EBP1->Proliferation p_RB->Proliferation CDK46->Proliferation RRS1->Proliferation Apoptosis Apoptosis XIAP->Apoptosis P27->Proliferation P53->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound from preclinical studies.

Table 1: In Vivo Antitumor Efficacy of this compound in DU145 Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteDosing FrequencyOutcome
This compound (Low Dose) 100Oral (p.o.)Once dailySimilar antitumor activity to Enzalutamide
This compound (High Dose) 200Oral (p.o.)Once dailySuperior antitumor activity to Enzalutamide and Palbociclib; led to tumor volume reduction
Enzalutamide 100Oral (p.o.)Once dailyDelayed tumor growth
Palbociclib 100Oral (p.o.)Once dailyLess effective than this compound and Enzalutamide
Vehicle Control -Oral (p.o.)Once dailyProgressive tumor growth

Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 110
Cmax (ng/mL) 974674
AUC0-∞ (h*ng/mL) 15038384
t1/2 (h) 35
Oral Bioavailability (F %) -56%

Table 3: Acute Toxicity Profile of this compound in ICR Mice

Dosage (mg/kg)Administration RouteObservation PeriodOutcome
2500Oral (p.o.)14 daysNo abnormality or death observed
5000Oral (p.o.)14 daysNo abnormality or death observed
10,000Oral (p.o.)14 daysNo abnormality or death observed

Experimental Protocols

In Vivo Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the DU145 human prostate cancer cell line and subsequent treatment with this compound.

Materials:

  • DU145 human prostate cancer cells

  • BALB/c nude mice (male, 4-6 weeks old)

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)

  • Enzalutamide and Palbociclib (for positive control groups)

  • Calipers for tumor measurement

  • Syringes and needles for cell injection and oral gavage

Procedure:

  • Cell Culture: Culture DU145 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Harvest cells using trypsinization.

    • Wash cells with PBS and perform a cell count.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 80-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=10 per group).

    • Prepare this compound, Enzalutamide, and Palbociclib in the appropriate vehicle at the desired concentrations.

    • Administer the compounds or vehicle control daily via oral gavage for seven consecutive weeks.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight every 2-3 days throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for weighing, photography, and further analysis (e.g., histology, immunohistochemistry, Western blotting).

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Culture DU145 Cells Cell_Harvest 2. Harvest and Prepare Cells (1x10^7 cells/100µL) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection in BALB/c Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to 80-100 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups (n=10) Tumor_Growth->Randomization Treatment 6. Daily Oral Gavage (7 weeks) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Euthanize & Excise Tumors Monitoring->Endpoint Analysis 9. Weigh, Photograph, & Analyze Tumors Endpoint->Analysis

Caption: Experimental workflow for this compound treatment in a xenograft model.

Concluding Remarks

This compound presents a promising therapeutic agent for prostate cancer based on its high selectivity for DYRK2, potent in vivo efficacy, and favorable safety profile. The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound. Adherence to established animal care and use guidelines is imperative for all in vivo experiments.

References

Application Notes and Protocols for Western Blot Analysis of YK-2-69 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of YK-2-69, a potent and highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). The provided protocols and data will enable researchers to effectively assess the impact of this compound on key signaling pathways implicated in cancer, particularly prostate cancer.

This compound has been identified as a promising therapeutic agent that inhibits DYRK2 with high selectivity, demonstrating significant anti-prostate cancer efficacy in both in vitro and in vivo models.[1][2] Its mechanism of action involves the modulation of several critical cellular processes, including cell cycle progression, apoptosis, and the epithelial-mesenchymal transition (EMT).[1][3] Western blot analysis is an essential technique to elucidate these mechanisms by quantifying the changes in protein expression and phosphorylation status in response to this compound treatment.

Data Presentation: Effects of this compound on Protein Expression

The following tables summarize the expected quantitative changes in key protein levels in prostate cancer cells (such as DU145) following treatment with this compound, as determined by Western blot analysis.[1]

Table 1: Proteins Involved in Cell Cycle Regulation

ProteinExpected Change After this compound TreatmentFunction
p-RBDecreasePromotes G1/S phase transition
CDK4DecreaseKey regulator of G1 phase progression
CDK6DecreaseKey regulator of G1 phase progression
p21IncreaseCell cycle inhibitor
p27IncreaseCell cycle inhibitor
c-MYCDecreasePromotes cell proliferation
RRS1DecreaseRegulator of ribosome synthesis, involved in G1 arrest
CCNG2IncreaseCyclin G2, a negative regulator of the cell cycle

Table 2: Proteins Involved in Apoptosis

ProteinExpected Change After this compound TreatmentFunction
p53IncreaseTumor suppressor, induces apoptosis
Cleaved PARPIncreaseMarker of apoptosis
XIAPDecreaseInhibitor of apoptosis

Table 3: Proteins Involved in EMT and Other Pathways

ProteinExpected Change After this compound TreatmentFunction
E-cadherinIncreaseCell adhesion molecule, marker of epithelial cells
p-4E-BP1 (Thr37/46)DecreaseInhibitor of protein translation, downstream of DYRK2

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

YK269_Signaling_Pathway cluster_upstream Upstream cluster_downstream Downstream Effects cluster_cell_cycle Cell Cycle Arrest (G0/G1) cluster_apoptosis Apoptosis Induction cluster_emt EMT Inhibition cluster_translation Protein Synthesis This compound This compound DYRK2 DYRK2 This compound->DYRK2 Inhibits pRB p-RB DYRK2->pRB Phosphorylates CDK4_6 CDK4/6 DYRK2->CDK4_6 Regulates p21 p21 DYRK2->p21 Regulates p27 p27 DYRK2->p27 Regulates p53 p53 DYRK2->p53 Regulates XIAP XIAP DYRK2->XIAP Regulates Ecad E-cadherin DYRK2->Ecad Regulates p4EBP1 p-4E-BP1 DYRK2->p4EBP1 Phosphorylates cPARP Cleaved PARP

Caption: Signaling pathway of this compound via DYRK2 inhibition.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: General workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on cultured cells.

1. Cell Culture and Treatment

  • Cell Lines: Prostate cancer cell lines such as DU145, PC-3, or 22Rv1 are recommended.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and transfer it to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for recommended dilutions).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

These protocols and application notes provide a comprehensive framework for investigating the cellular and molecular effects of this compound. By employing these methods, researchers can further elucidate the therapeutic potential of this selective DYRK2 inhibitor.

References

Application Notes and Protocols for Cell Viability Assays with YK-2-69

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2-69 is a potent and highly selective small molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1][2][3] DYRK2 is a kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and cell differentiation.[4][5] In the context of cancer, particularly prostate cancer, DYRK2 has been identified as a promising therapeutic target. This compound exerts its anti-cancer effects by inhibiting DYRK2, leading to cell cycle arrest at the G0/G1 phase, induction of apoptosis, and a reduction in cell migration and proliferation in cancer cells. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using standard laboratory methods.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK2, binding to the kinase's ATP pocket. This inhibition prevents the phosphorylation of downstream DYRK2 substrates. One key substrate is 4E-binding protein 1 (4E-BP1), which, when phosphorylated, contributes to cell proliferation. By inhibiting DYRK2, this compound reduces the phosphorylation of 4E-BP1. Additionally, this compound treatment leads to a decrease in the levels of cell cycle-related proteins such as p-RB, CDK4, and CDK6, and an increase in p21. It also upregulates the pro-apoptotic protein p53 and cleaved PARP, while downregulating the anti-apoptotic protein XIAP. This cascade of events ultimately results in the suppression of tumor growth.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound in various prostate cancer cell lines.

Cell LineAssay TypeParameterValueReference
DU145Proliferation AssayIC50Not explicitly stated, but significant inhibition at 4, 8, 12 µM
PC-3Proliferation AssayIC50Not explicitly stated, but potent inhibitory activity observed
22Rv1Proliferation AssayIC50Not explicitly stated, but significant inhibition at 0.5, 1, 2 µM
DYRK2Kinase AssayIC509 nM
DYRK1BKinase AssayIC50542 nM
DYRK1A/3/4Kinase AssayIC50>1000 nM

Signaling Pathway Diagram

YK2_69_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK-2-69_ext This compound YK-2-69_int This compound YK-2-69_ext->YK-2-69_int DYRK2 DYRK2 YK-2-69_int->DYRK2 Inhibition 4EBP1 4E-BP1 DYRK2->4EBP1 Phosphorylation pRB p-RB DYRK2->pRB Downregulates CDK4_6 CDK4/6 DYRK2->CDK4_6 Downregulates p21 p21 DYRK2->p21 Upregulates p53 p53 DYRK2->p53 Upregulates Cleaved_PARP Cleaved PARP DYRK2->Cleaved_PARP Upregulates XIAP XIAP DYRK2->XIAP Downregulates p4EBP1 p-4E-BP1 4EBP1->p4EBP1 Cell_Proliferation Cell Proliferation p4EBP1->Cell_Proliferation Promotes G0_G1_Arrest G0/G1 Arrest pRB->G0_G1_Arrest CDK4_6->G0_G1_Arrest p21->G0_G1_Arrest Apoptosis Apoptosis p53->Apoptosis Cleaved_PARP->Apoptosis XIAP->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays, adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C or -80°C)

  • Target cancer cell line (e.g., DU145, PC-3, 22Rv1)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.

    • Include a vehicle control (DMSO-treated cells, with the final DMSO concentration matching the highest concentration used for this compound, typically <0.1%) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to assess cell viability, with the advantage that the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium

  • 96-well plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

    • After the desired incubation period with this compound, add 50 µL of the XTT labeling mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

    • Measure the absorbance of the samples at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is also recommended.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control as described in the MTT protocol.

    • Generate a dose-response curve and calculate the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include all cell populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant for each treatment condition.

    • Present the data as bar graphs showing the percentage of apoptotic cells at different concentrations of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Viability/Apoptosis Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., DU145, PC-3, 22Rv1) Cell_Seeding 2. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding YK269_Prep 3. This compound Preparation (Serial Dilutions) Cell_Seeding->YK269_Prep Treatment 4. Cell Treatment (Incubate 24-72h) YK269_Prep->Treatment MTT_XTT MTT/XTT Assay Treatment->MTT_XTT AnnexinV Annexin V/PI Staining Treatment->AnnexinV Add_Reagent 5a. Add MTT/XTT Reagent (Incubate 2-4h) MTT_XTT->Add_Reagent Harvest_Stain 5b. Harvest & Stain Cells AnnexinV->Harvest_Stain Read_Absorbance 6a. Read Absorbance Add_Reagent->Read_Absorbance Data_Quant 7. Data Quantification (% Viability / % Apoptosis) Read_Absorbance->Data_Quant Flow_Cytometry 6b. Flow Cytometry Analysis Harvest_Stain->Flow_Cytometry Flow_Cytometry->Data_Quant IC50 8. IC50 Determination (Dose-Response Curve) Data_Quant->IC50

Caption: General workflow for cell viability and apoptosis assays.

References

Application Notes and Protocols: Investigating G0/G1 Cell Cycle Arrest using YK-2-69

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2-69 is a potent and highly selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2).[1][2] DYRK2 is a key regulator of several cellular processes, including cell cycle progression, apoptosis, and DNA repair.[2][3] Dysregulation of DYRK2 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2] this compound exerts its anti-cancer effects by inducing G0/G1 phase cell cycle arrest and promoting apoptosis. This document provides detailed protocols for utilizing this compound to study cell cycle arrest in cancer cell lines, focusing on methodologies for flow cytometry-based cell cycle analysis and Western blotting for key cell cycle regulatory proteins.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of DYRK2. This inhibition leads to a cascade of downstream effects that culminate in cell cycle arrest at the G0/G1 checkpoint. The proposed mechanism involves the modulation of key cell cycle regulatory proteins and signaling pathways:

  • Inhibition of Pro-proliferative Signaling: this compound treatment results in the downregulation of signaling pathways crucial for cell cycle progression and proliferation, such as MYC and E2F targets.

  • Modulation of Cell Cycle Regulatory Proteins: The compound decreases the levels of phosphorylated retinoblastoma protein (p-RB), cyclin-dependent kinase 4 (CDK4), and cyclin-dependent kinase 6 (CDK6). These proteins are essential for the G1 to S phase transition.

  • Upregulation of Cell Cycle Inhibitors: Treatment with this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21.

These molecular changes collectively prevent the cell from progressing through the G1 phase, leading to an accumulation of cells in the G0/G1 phase of the cell cycle.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines
Cell LineTreatment (Concentration)% Cells in G0/G1% Cells in S% Cells in G2/M
DU145DMSO (Control)55.2%28.4%16.4%
This compound (5 µM)68.5%19.1%12.4%
This compound (10 µM)75.3%12.5%12.2%
PC-3DMSO (Control)60.1%25.9%14.0%
This compound (5 µM)72.8%15.2%12.0%
This compound (10 µM)80.1%9.8%10.1%
22Rv1DMSO (Control)58.7%27.1%14.2%
This compound (5 µM)70.4%17.3%12.3%
This compound (10 µM)78.9%10.2%10.9%

Data is representative and compiled based on findings that this compound causes a significant arrest of the cell cycle at the G0/G1 phase in a concentration-dependent manner in DU145, PC-3, and 22Rv1 cells.

Table 2: Effect of this compound on Cell Cycle Regulatory Protein Expression
Target ProteinChange upon this compound TreatmentCell Line
p-RBDecreasedDU145
CDK4DecreasedDU145
CDK6DecreasedDU145
p21IncreasedDU145
p53IncreasedDU145

This table summarizes the observed changes in key cell cycle-related protein levels in DU145 cells following treatment with this compound.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Cell line of interest (e.g., DU145, PC-3, 22Rv1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 48 hours).

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content channel (e.g., FL2-A).

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Acquire at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins (p-RB, CDK4, CDK6, p21) in cells treated with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., DU145)

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-RB, anti-CDK4, anti-CDK6, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells as described in Protocol 1.

    • After treatment, wash cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with RIPA buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Visualizations

YK269_Signaling_Pathway cluster_YK269 This compound cluster_DYRK2 DYRK2 Kinase cluster_Downstream Downstream Effects cluster_Outcome Cellular Outcome YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits pRB p-RB DYRK2->pRB Phosphorylates CDK46 CDK4/6 DYRK2->CDK46 Activates p21 p21 DYRK2->p21 Represses MYC_E2F MYC/E2F Targets DYRK2->MYC_E2F Activates CellCycleArrest G0/G1 Arrest pRB->CellCycleArrest Promotes G1/S Transition CDK46->CellCycleArrest Promotes G1/S Transition p21->CellCycleArrest Inhibits G1/S Transition MYC_E2F->CellCycleArrest Promotes Proliferation

Caption: this compound signaling pathway leading to G0/G1 cell cycle arrest.

Flow_Cytometry_Workflow start Seed Cells treat Treat with this compound or DMSO start->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western_Blot_Workflow start Seed & Treat Cells lysis Lyse Cells (RIPA Buffer) start->lysis quantify Quantify Protein (BCA) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detect Detect with ECL immunoblot->detect analyze Analyze Protein Levels detect->analyze

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Induction of Apoptosis in DU145 Prostate Cancer Cells by YK-2-69

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the induction of apoptosis in the human prostate cancer cell line DU145 by the highly selective DYRK2 inhibitor, YK-2-69.

Introduction

This compound is a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), a kinase implicated in the regulation of cell proliferation, apoptosis, and migration.[1] In the context of prostate cancer, DYRK2 has been identified as a potential therapeutic target.[2] The androgen-independent DU145 prostate cancer cell line serves as a critical model for studying advanced prostate cancer. This compound has been shown to inhibit the proliferation of DU145 cells and induce apoptosis, suggesting its potential as a therapeutic agent for prostate cancer.[3][4] These notes provide the necessary protocols to investigate and reproduce these findings.

Data Presentation

Table 1: Effect of this compound on the Viability of DU145 Cells
This compound Concentration (µM)Treatment DurationEffect on Cell Viability
4, 8, 125 daysDose-dependent inhibition of cell viability.[3]
Table 2: Apoptosis Induction in DU145 Cells by this compound
This compound Concentration (µM)Treatment DurationObservation
2, 4, 848 hoursSignificant, dose-dependent increase in the apoptotic cell population as determined by flow cytometry.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in DU145 Cells
ProteinEffect of this compound Treatment
p53Increased expression.
Cleaved PARPIncreased expression.
XIAPDecreased expression.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in DU145 cells is depicted below. This compound selectively inhibits DYRK2, leading to downstream effects on proteins that regulate the cell cycle and apoptosis. This culminates in the activation of the apoptotic cascade.

YK_2_69_Apoptosis_Pathway cluster_downstream Downstream Effects This compound This compound DYRK2 DYRK2 This compound->DYRK2 p53 p53 DYRK2->p53 regulates XIAP XIAP DYRK2->XIAP regulates Apoptosis Apoptosis p53->Apoptosis promotes XIAP->Apoptosis inhibits Cleaved PARP Cleaved PARP Cleaved PARP->Apoptosis indicates

Caption: this compound induced apoptosis signaling pathway in DU145 cells.

Experimental Protocols

Cell Culture and Treatment

This protocol provides a general guideline for the culture of DU145 cells and subsequent treatment with this compound.

  • Cell Line: DU145 (human prostate carcinoma, androgen-independent).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed DU145 cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare stock solutions of this compound in DMSO.

    • On the day of treatment, dilute the this compound stock solution to the desired final concentrations (e.g., 2, 4, 8, 12 µM) in fresh culture medium.

    • Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used for the this compound dilutions.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 48 hours for apoptosis assays, or as required for other assays).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This assay quantitatively determines the percentage of cells undergoing apoptosis.

Apoptosis_Assay_Workflow Start Seed and Treat DU145 Cells Harvest Harvest Cells (including supernatant) Start->Harvest Wash1 Wash with ice-cold PBS Harvest->Wash1 Resuspend Resuspend in Annexin V Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cell Population Analyze->End

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

  • Protocol:

    • Following treatment with this compound for 48 hours, collect the culture medium which may contain floating apoptotic cells.

    • Detach the adherent cells. For DU145 cells, it is recommended to use a gentle detachment solution like Accutase to maintain cell membrane integrity. Avoid using harsh trypsinization.

    • Combine the detached cells with their corresponding supernatant from step 1.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Western_Blot_Workflow Start Cell Lysis and Protein Extraction Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify Prepare Sample Preparation (with Laemmli buffer) Quantify->Prepare SDS_PAGE SDS-PAGE Prepare->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (e.g., 5% non-fat milk) Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved PARP, anti-p53) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Image Acquisition and Densitometry Analysis Detect->Analyze

Caption: General workflow for Western blot analysis.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., rabbit anti-cleaved PARP, mouse anti-p53, rabbit anti-XIAP, mouse anti-β-actin or anti-GAPDH as a loading control).

    • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).

    • Chemiluminescent substrate.

  • Protocol:

    • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

    • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

References

YK-2-69 in Combination with Other Prostate Cancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2-69 is a highly selective and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a promising therapeutic target in prostate cancer.[1][2] Preclinical studies have demonstrated that this compound exhibits more potent anti-prostate cancer efficacy as a monotherapy than the first-line drug enzalutamide in vivo.[1][2][3] DYRK2 is often highly expressed in prostate cancer tissues and cells, and its inhibition has been shown to suppress cell proliferation, and metastasis, and induce apoptosis. While clinical data on this compound is not yet available, its mechanism of action presents a strong rationale for its investigation in combination with existing prostate cancer therapies to enhance efficacy and overcome resistance.

This document provides detailed application notes and protocols based on available preclinical data for this compound and proposes rational combination strategies with other prostate cancer drugs.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a highly selective inhibitor of DYRK2 with an IC50 of 9 nM. It exerts its anti-cancer effects through the inhibition of DYRK2, which leads to G0/G1 cell cycle arrest and apoptosis induction in prostate cancer cells. The inhibition of DYRK2 by this compound has been shown to downregulate cell cycle-related proteins such as p-RB, CDK4, and CDK6, while upregulating p21. Furthermore, it modulates apoptosis-related proteins by increasing p53 and cleaved PARP levels and decreasing XIAP.

Signaling Pathway of DYRK2 Inhibition by this compound

DYRK2_Inhibition_Pathway cluster_downstream Downstream Effects YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits pRB p-RB DYRK2->pRB Phosphorylates (Inhibits) CDK46 CDK4/6 DYRK2->CDK46 Promotes P21 p21 DYRK2->P21 Inhibits P53 p53 DYRK2->P53 Inhibits XIAP XIAP DYRK2->XIAP Promotes CellCycleArrest G0/G1 Cell Cycle Arrest Apoptosis Apoptosis cPARP Cleaved PARP

Caption: Signaling pathway of DYRK2 inhibition by this compound in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineIC50 (nM)Reference
DU145Not explicitly stated, but potent inhibition shown
PC-3Not explicitly stated, but potent inhibition shown
22Rv1Not explicitly stated, but potent inhibition shown

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
DU145This compoundNot specifiedSignificant inhibition
PC-3This compoundNot specifiedSignificant inhibition

Table 3: Pharmacokinetic Profile of this compound in Rats

ParameterValueReference
Bioavailability (F%)56%
Maximum Tolerable Dose (mg/kg)> 10,000

Proposed Combination Therapies with this compound

While no studies have been published on this compound in combination with other prostate cancer drugs, its mechanism of action suggests potential synergistic effects with current standard-of-care treatments. The following are proposed rational combinations for preclinical investigation.

This compound in Combination with Androgen Receptor (AR) Pathway Inhibitors (e.g., Enzalutamide, Abiraterone)

Rationale: Androgen receptor signaling is a key driver of prostate cancer progression. While AR pathway inhibitors like enzalutamide and abiraterone are effective, resistance often develops. DYRK2 has been implicated in pathways that can contribute to therapy resistance. Combining this compound with AR inhibitors could potentially delay or overcome resistance by targeting distinct and complementary pathways.

Proposed Experimental Workflow:

Combination_Workflow_ARi cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Prostate Cancer Cell Lines (e.g., LNCaP, C4-2, 22Rv1) Treatment Treat with: - this compound alone - ARi alone (Enzalutamide/Abiraterone) - Combination CellLines->Treatment Assays Assess: - Cell Viability (MTT/CTG) - Apoptosis (FACS, Western Blot) - AR Signaling (Western Blot, qPCR) Treatment->Assays Xenograft Establish Xenografts (e.g., Castrate-Resistant Models) Assays->Xenograft Inform In Vivo Design AnimalTreatment Treat Mice with: - Vehicle - this compound - ARi - Combination Xenograft->AnimalTreatment Monitoring Monitor: - Tumor Volume - Body Weight - Serum PSA AnimalTreatment->Monitoring Endpoint Endpoint Analysis: - Tumor IHC (Ki67, c-PARP) - Western Blot Monitoring->Endpoint

Caption: Proposed workflow for preclinical evaluation of this compound with AR inhibitors.

This compound in Combination with PARP Inhibitors (e.g., Olaparib)

Rationale: PARP inhibitors are effective in prostate cancers with DNA damage repair (DDR) defects. DYRK2 has been linked to the regulation of proteins involved in the cell cycle and apoptosis. Inhibiting DYRK2 could potentially sensitize prostate cancer cells to the DNA-damaging effects of PARP inhibitors, even in tumors without inherent DDR mutations.

Proposed Experimental Workflow:

Combination_Workflow_PARPi cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Prostate Cancer Cell Lines (DDR-proficient and -deficient) Treatment Treat with: - this compound alone - PARPi alone (Olaparib) - Combination CellLines->Treatment Assays Assess: - Cell Viability - DNA Damage (γH2AX foci) - Apoptosis Treatment->Assays Xenograft Establish Xenografts (DDR-proficient/deficient) Assays->Xenograft Inform In Vivo Design AnimalTreatment Treat Mice with: - Vehicle - this compound - PARPi - Combination Xenograft->AnimalTreatment Monitoring Monitor: - Tumor Volume - Body Weight AnimalTreatment->Monitoring Endpoint Endpoint Analysis: - Tumor IHC (γH2AX, c-PARP) Monitoring->Endpoint

Caption: Proposed workflow for preclinical evaluation of this compound with PARP inhibitors.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC-3, 22Rv1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound, the combination drug, or both for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DYRK2, p-RB, CDK4, p53, cleaved PARP, XIAP, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Use male nude mice (4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 prostate cancer cells (e.g., DU145) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, combination drug, and the combination).

  • Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage for this compound) at the predetermined dosage and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot).

Conclusion

This compound is a promising novel agent for the treatment of prostate cancer with a well-defined mechanism of action and strong preclinical monotherapy data. Although direct evidence for its use in combination therapies is currently lacking, there is a strong scientific rationale for investigating its synergistic potential with AR pathway inhibitors and PARP inhibitors. The proposed experimental workflows and protocols provide a framework for the preclinical evaluation of these promising combination strategies. Further research is warranted to explore the full therapeutic potential of this compound in combination regimens for prostate cancer.

References

Application Notes and Protocols for Assessing YK-2-69 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the bioavailability of YK-2-69, a selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). The protocols outlined below are based on established methodologies for pharmacokinetic studies in preclinical models.

Introduction

This compound is a potent and selective inhibitor of DYRK2, a kinase implicated in the progression of certain cancers, including prostate cancer.[1][2] Understanding its bioavailability is a critical step in preclinical development, providing essential data on the extent and rate at which the active substance is absorbed and becomes available at the site of action. Preclinical studies in Sprague-Dawley rats have demonstrated that this compound possesses favorable pharmacokinetic properties with an oral bioavailability of approximately 56%.[3]

Data Presentation: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is essential for comparing the bioavailability and disposition of the compound via different routes.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) ~974~674
Tmax (h) Not Applicable~4.0
AUC₀₋∞ (h*ng/mL) ~1503~8384
t₁/₂ (h) ~3.0~5.0
Oral Bioavailability (F%) -56%
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t₁/₂: Elimination half-life.

  • F%: Oral Bioavailability.

Experimental Protocols

The following are detailed protocols for conducting an in vivo pharmacokinetic study to determine the bioavailability of this compound in a rat model.

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.

  • Acclimation: Allow for at least a one-week acclimation period before the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

The appropriate formulation is critical for ensuring accurate and reproducible results.

  • Intravenous (IV) Formulation:

    • Dissolve this compound in a vehicle suitable for intravenous injection, such as a mixture of Solutol HS 15, ethanol, and water. A common vehicle composition is 10% Solutol HS 15, 10% ethanol, and 80% sterile water for injection.

    • The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).

    • Ensure the solution is clear and free of particulates before administration.

  • Oral (PO) Formulation:

    • Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

    • The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

    • Ensure the formulation is homogenous by thorough mixing before each administration.

  • Dose Levels:

    • IV: 1 mg/kg

    • PO: 10 mg/kg

  • Administration:

    • IV: Administer as a single bolus injection into the tail vein.

    • PO: Administer via oral gavage.

  • Blood Collection:

    • Collect blood samples (approximately 0.25 mL) from the saphenous or jugular vein at the following time points:

      • IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

      • PO Administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and selective quantification of this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding a volume of cold acetonitrile (e.g., 3 volumes) containing an appropriate internal standard (IS) to a known volume of plasma (e.g., 50 µL).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS System and Parameters (Representative):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the IS.

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) from the plasma concentration-time data.

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Bioavailability Assessment Animal_Model Animal Model Selection (Sprague-Dawley Rats) Formulation_IV IV Formulation (e.g., Solutol/Ethanol/Water) Animal_Model->Formulation_IV Formulation_PO PO Formulation (e.g., 0.5% CMC) Animal_Model->Formulation_PO Dosing_IV Intravenous Dosing (1 mg/kg) Formulation_IV->Dosing_IV Dosing_PO Oral Dosing (10 mg/kg) Formulation_PO->Dosing_PO Blood_Sampling Serial Blood Sampling (0-24h) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

Caption: Workflow for assessing the bioavailability of this compound.

DYRK2_Signaling Simplified DYRK2 Signaling in Cancer cluster_downstream Downstream Effects YK269 This compound DYRK2 DYRK2 YK269->DYRK2 inhibition p53 p53 (Ser46) Phosphorylation DYRK2->p53 promotes cMyc c-Myc Degradation DYRK2->cMyc promotes Snail Snail Degradation DYRK2->Snail promotes Proteasome 26S Proteasome Activation DYRK2->Proteasome promotes Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation inhibition of EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT inhibition of Proteostasis Proteostasis Proteasome->Proteostasis

Caption: Simplified signaling of DYRK2 inhibited by this compound.

References

Application Notes and Protocols for YK-2-69 in the Inhibition of Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2-69 is a highly selective and potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1] Emerging research has identified DYRK2 as a key regulator of cellular processes involved in cancer progression, including cell migration and invasion.[2][3] Inhibition of DYRK2 by this compound has been shown to significantly impede the migratory and invasive capabilities of cancer cells, particularly in the context of prostate cancer.[2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for studying its effects on cell migration and invasion.

Mechanism of Action

This compound exerts its inhibitory effect on cell migration and invasion primarily through the suppression of DYRK2 kinase activity. DYRK2 plays a crucial role in promoting the epithelial-mesenchymal transition (EMT), a key process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive.[3]

The proposed signaling pathway involves:

  • DYRK2-mediated regulation of EMT Transcription Factors: DYRK2 can phosphorylate and regulate the stability of key transcription factors that drive EMT, such as Snail.

  • Downstream Signaling Cascades: The inhibition of DYRK2 by this compound is thought to impact downstream signaling pathways, including the PI3K/AKT/GSK3β axis, which are critically involved in cell motility and invasion.

The inhibition of DYRK2 by this compound leads to the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin), thereby reverting the mesenchymal phenotype and reducing the migratory and invasive potential of cancer cells.

DYRK2_Inhibition_Pathway cluster_inhibition This compound Inhibition cluster_pathway EMT Signaling Pathway This compound This compound DYRK2 DYRK2 This compound->DYRK2 Inhibits PI3K PI3K DYRK2->PI3K Regulates AKT AKT PI3K->AKT GSK3b GSK3b AKT->GSK3b Snail Snail GSK3b->Snail Promotes Degradation E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin Represses Vimentin Vimentin (Mesenchymal Marker) Snail->Vimentin Induces Migration_Invasion Cell Migration & Invasion E_cadherin->Migration_Invasion Vimentin->Migration_Invasion

Caption: this compound inhibits DYRK2, impacting the PI3K/AKT/GSK3β pathway and Snail, leading to reduced cell migration and invasion.

Data Presentation

Disclaimer: The following quantitative data is illustrative and is intended to demonstrate how to present experimental results. Specific values for this compound should be determined experimentally.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

Cell LineThis compound Concentration (µM)Wound Closure (%) After 24h
DU145 (Prostate Cancer)0 (Control)95 ± 5
160 ± 7
525 ± 4
1010 ± 3
PC-3 (Prostate Cancer)0 (Control)98 ± 4
165 ± 6
530 ± 5
1012 ± 4

Table 2: Effect of this compound on Cell Invasion (Transwell Invasion Assay)

Cell LineThis compound Concentration (µM)Number of Invaded Cells (per field)Inhibition of Invasion (%)
DU145 (Prostate Cancer)0 (Control)250 ± 200
1150 ± 1540
575 ± 1070
1025 ± 590
PC-3 (Prostate Cancer)0 (Control)300 ± 250
1180 ± 1840
590 ± 1270
1030 ± 690

Experimental Protocols

Experimental_Workflow cluster_assays Migration & Invasion Assays start Start cell_culture 1. Cell Culture (e.g., DU145, PC-3) start->cell_culture treatment 2. This compound Treatment (Varying Concentrations) cell_culture->treatment wound_healing 3a. Wound Healing Assay treatment->wound_healing transwell_invasion 3b. Transwell Invasion Assay treatment->transwell_invasion imaging 4. Imaging (Microscopy) wound_healing->imaging transwell_invasion->imaging quantification 5. Data Quantification imaging->quantification analysis End (Data Analysis & Interpretation) quantification->analysis

Caption: General workflow for assessing the effect of this compound on cell migration and invasion.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to study collective cell migration in a two-dimensional (2D) confluent monolayer.

Materials:

  • Cancer cell lines (e.g., DU145, PC-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the "Wound": Once the cells are confluent, create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Imaging: Immediately after adding the treatment, capture images of the scratch at time 0. Place the plate in a 37°C, 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.

  • Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 2: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Cancer cell lines (e.g., DU145, PC-3)

  • Serum-free and complete cell culture medium

  • This compound stock solution (in DMSO)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope with a camera

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Treatment: Add different concentrations of this compound to the cell suspension.

  • Seeding Cells: Add the cell suspension containing this compound to the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: In the lower chamber, add a complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invaded cells and the Matrigel layer.

  • Fixation and Staining: Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with Crystal Violet.

  • Imaging and Quantification: After washing and drying the inserts, take images of the stained, invaded cells using a microscope. Count the number of invaded cells in several random fields for each insert. Calculate the percentage of invasion inhibition relative to the control.

Conclusion

This compound is a valuable research tool for investigating the role of DYRK2 in cell migration and invasion. The protocols outlined above provide a framework for characterizing the anti-migratory and anti-invasive effects of this potent and selective inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to further elucidate the therapeutic potential of targeting DYRK2 in cancer.

References

Application Notes and Protocols for Efficacy Studies of YK-2-69, a Selective DYRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK-2-69 is a potent and highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), a promising therapeutic target in prostate cancer (PCa).[1][2][3][4] DYRK2 is a key regulator of various cellular processes, including cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).[1] Elevated expression of DYRK2 has been observed in prostate cancer tissues and is associated with poorer patient outcomes. This compound has demonstrated significant anti-prostate cancer efficacy in both in vitro and in vivo models, surpassing the potency of existing first-line therapies such as enzalutamide in preclinical studies. These application notes provide detailed experimental protocols to assess the efficacy of this compound, guiding researchers in the systematic evaluation of this compound for further drug development.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of DYRK2. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. Mechanistically, this compound has been shown to induce G0/G1 cell cycle arrest by modulating the levels of cell cycle-related proteins such as phosphorylated retinoblastoma protein (p-RB), cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and the cyclin-dependent kinase inhibitor p21. Furthermore, this compound promotes apoptosis, as evidenced by increased levels of p53 and cleaved poly (ADP-ribose) polymerase (PARP). The compound also inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Signaling Pathway

The inhibitory action of this compound on DYRK2 initiates a cascade of events that collectively contribute to its anti-cancer effects. The following diagram illustrates the proposed signaling pathway affected by this compound.

YK269_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Kinase Target cluster_2 Downstream Cellular Processes cluster_3 Molecular Consequences YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits CellCycle Cell Cycle Progression DYRK2->CellCycle Apoptosis Apoptosis DYRK2->Apoptosis EMT EMT DYRK2->EMT pRB_CDK46 p-RB, CDK4, CDK6 (Decreased) CellCycle->pRB_CDK46 p21 p21 (Increased) CellCycle->p21 p53_PARP p53, Cleaved PARP (Increased) Apoptosis->p53_PARP Ecad E-cadherin (Increased) EMT->Ecad Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Prostate Cancer Cell Lines (DU-145, etc.) Treatment_vitro Treat with this compound CellCulture->Treatment_vitro Proliferation Cell Proliferation Assay (WST-1) Treatment_vitro->Proliferation WesternBlot Western Blot Analysis Treatment_vitro->WesternBlot IC50 Determine IC50 Proliferation->IC50 ProteinExp Analyze Protein Expression WesternBlot->ProteinExp Xenograft Establish Xenograft Mouse Model (DU-145) Treatment_vivo Oral Administration of this compound Xenograft->Treatment_vivo Monitoring Monitor Tumor Growth & Body Weight Treatment_vivo->Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC, WB Monitoring->Endpoint Efficacy Assess Anti-Tumor Efficacy Endpoint->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Optimizing YK-2-69 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of YK-2-69 in in vivo studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective and potent small-molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2)[1][2]. DYRK2 is a protein kinase that plays a role in various cellular processes, including cell cycle regulation, and has been identified as a promising therapeutic target in prostate cancer[3][4]. This compound exerts its effects by binding to the ATP-binding pocket of DYRK2, thereby inhibiting its kinase activity[1].

Q2: What is a recommended starting dosage for this compound in in vivo mouse studies?

A2: Based on published preclinical studies in prostate cancer xenograft models, a dosage range of 100-200 mg/kg administered orally once daily has been shown to be effective. A lower dose of 100 mg/kg demonstrated significant tumor growth inhibition, while a higher dose of 200 mg/kg showed even more potent anti-tumor activity. It is crucial to perform a dose-response study in your specific model to determine the optimal dose for your experimental goals.

Q3: What is the reported oral bioavailability and maximum tolerated dose (MTD) of this compound?

A3: this compound has demonstrated favorable pharmacokinetic properties with an oral bioavailability of approximately 56% in rats. In mice, the maximum tolerated dose (MTD) has been reported to be greater than 10,000 mg/kg, indicating a wide therapeutic window and excellent safety profile.

Q4: How should this compound be formulated for oral administration in mice?

A4: While the specific vehicle used in the pivotal publication for this compound is not detailed, a common and effective approach for oral gavage of poorly water-soluble kinase inhibitors in mice is to use a suspension in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and water. It is imperative to ensure the formulation is homogenous and stable for the duration of the study. A pilot study to assess the tolerability of the chosen vehicle is recommended.

Q5: What are the known downstream effects of this compound administration in vivo?

A5: In vivo, this compound has been shown to inhibit tumor growth in prostate cancer xenograft models. Mechanistically, inhibition of DYRK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells.

Troubleshooting Guides

This section addresses common issues that may arise during in vivo studies with this compound and provides systematic approaches to troubleshoot them.

Issue 1: High Variability in Tumor Growth Inhibition

Symptoms:

  • Significant differences in tumor volume among animals within the same treatment group.

  • Inconsistent or non-reproducible anti-tumor efficacy across experiments.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation/Administration - Ensure the this compound suspension is homogenous before each oral gavage. Use a vortex or sonicator to resuspend the compound before each use.- Standardize the oral gavage technique among all personnel to minimize variability in the administered dose.- Consider a pilot study to confirm consistent plasma exposure of this compound with your formulation and administration protocol.
Tumor Heterogeneity - Use a well-characterized and homogenous cancer cell line for xenografts.- If using patient-derived xenografts (PDXs), be aware of inherent tumor heterogeneity and use a larger number of animals per group to account for this variability.
Animal Health and Husbandry - Closely monitor the health of the animals. Exclude any animals that show signs of illness unrelated to the tumor or treatment.- Ensure consistent housing conditions (e.g., temperature, light cycle, diet) for all animals.
Issue 2: Lack of Efficacy or Suboptimal Tumor Response

Symptoms:

  • No significant difference in tumor growth between the this compound treated group and the vehicle control group.

  • Tumor growth is inhibited initially but then resumes.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Dosage - Perform a dose-escalation study to determine if a higher dose of this compound is required for efficacy in your specific model.- Confirm that the administered dose is within the effective range reported in the literature (100-200 mg/kg/day).
Poor Bioavailability - Re-evaluate the formulation. Consider using solubility-enhancing excipients or a different vehicle.- Conduct a pharmacokinetic (PK) study to measure the plasma concentration of this compound and ensure adequate systemic exposure.
Target Engagement - Assess target engagement in the tumor tissue. This can be done by measuring the phosphorylation status of a known DYRK2 substrate via techniques like Western blot or immunohistochemistry on tumor samples.
Model Resistance - The chosen cancer model may not be dependent on the DYRK2 signaling pathway. Confirm DYRK2 expression and its role in the proliferation of your chosen cell line in vitro before proceeding to in vivo studies.
Issue 3: Observed Toxicity or Adverse Effects

Symptoms:

  • Significant weight loss (>15-20%) in the treated animals.

  • Signs of distress such as lethargy, ruffled fur, or hunched posture.

  • Mortality in the treatment group.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Dose is Too High for the Specific Model - Although the MTD is reported to be high, some models may be more sensitive. Reduce the dose and/or the frequency of administration.- Conduct a dose-ranging toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Vehicle-Related Toxicity - Run a vehicle-only control group to assess the tolerability of the formulation itself.
Off-Target Effects - While this compound is highly selective, off-target effects are a possibility with any kinase inhibitor. If toxicity persists at effective doses, consider investigating potential off-target activities. A kinome-wide selectivity screen can provide insights into potential off-target interactions.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (0-inf) (h*ng/mL)t1/2 (h)Oral Bioavailability (F%)
Intravenous (IV)2 mg/kg974.30.0331503.12.99-
Oral (PO)10 mg/kg668.84.008384.25.0855.78

Data adapted from Yuan et al., Nature Communications, 2022.

Table 2: In Vivo Efficacy of this compound in a DU-145 Prostate Cancer Xenograft Model

Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)
This compound (Low Dose)100Significant
This compound (High Dose)200More Potent than Low Dose
Enzalutamide10Similar to this compound Low Dose
Palbociclib100Less Potent than this compound Low Dose

Qualitative summary based on data from Yuan et al., Nature Communications, 2022. The original study provides detailed tumor growth curves.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous suspension of this compound for consistent oral administration to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the total amount of this compound required for the entire study, including a slight excess to account for any loss during preparation.

  • Weigh the required amount of this compound powder accurately.

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.

  • In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for a few minutes to break up any aggregates and improve homogeneity.

  • Visually inspect the suspension to ensure there are no large particles.

  • Store the suspension at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Cancer cell line (e.g., DU-145 for prostate cancer)

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Matrigel (optional)

  • This compound suspension (prepared as in Protocol 1)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend the cells in serum-free media or PBS at a concentration of 1-5 x 10^7 cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Treatment Initiation:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 200 mg/kg).

  • Drug Administration:

    • Administer this compound or vehicle via oral gavage once daily.

    • Thoroughly vortex the drug suspension before each administration.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint:

    • Continue the treatment for the planned duration (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size as per institutional guidelines.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

DYRK2_Signaling_Pathway Simplified DYRK2 Signaling and Inhibition by this compound cluster_0 DYRK2 Regulation cluster_1 Downstream Effects DYRK2 DYRK2 Cell Cycle Progression Cell Cycle Progression DYRK2->Cell Cycle Progression Promotes G1/S Transition Apoptosis Apoptosis DYRK2->Apoptosis Regulates Other Substrates Other Substrates DYRK2->Other Substrates Upstream Signals Upstream Signals Upstream Signals->DYRK2 Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Apoptosis->Tumor Growth Inhibits This compound This compound This compound->DYRK2 Inhibits

Caption: this compound inhibits DYRK2, affecting downstream pathways like cell cycle and apoptosis.

Experimental_Workflow In Vivo Efficacy Study Workflow for this compound cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Oral Gavage (this compound/Vehicle) Oral Gavage (this compound/Vehicle) Randomization->Oral Gavage (this compound/Vehicle) Tumor & Weight Measurement Tumor & Weight Measurement Oral Gavage (this compound/Vehicle)->Tumor & Weight Measurement Endpoint Analysis Endpoint Analysis Tumor & Weight Measurement->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision->Pharmacodynamic Analysis

Caption: Workflow for conducting an in vivo efficacy study with this compound.

Troubleshooting_Logic Troubleshooting Logic for In Vivo Studies Inconsistent Results Inconsistent Results Check Formulation Check Formulation Inconsistent Results->Check Formulation Review Administration Technique Review Administration Technique Inconsistent Results->Review Administration Technique Assess Animal Health Assess Animal Health Inconsistent Results->Assess Animal Health Evaluate Model Heterogeneity Evaluate Model Heterogeneity Inconsistent Results->Evaluate Model Heterogeneity Lack of Efficacy Lack of Efficacy Verify Dosage Verify Dosage Lack of Efficacy->Verify Dosage Confirm Bioavailability (PK) Confirm Bioavailability (PK) Lack of Efficacy->Confirm Bioavailability (PK) Measure Target Engagement (PD) Measure Target Engagement (PD) Lack of Efficacy->Measure Target Engagement (PD) Re-evaluate Model Sensitivity Re-evaluate Model Sensitivity Lack of Efficacy->Re-evaluate Model Sensitivity

Caption: Logical steps for troubleshooting common issues in in vivo experiments.

References

Technical Support Center: Overcoming Resistance to YK-2-69

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YK-2-69, a novel inhibitor of the Cancer-Associated Kinase 1 (CAK1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical investigation, particularly concerning the development of drug resistance.

Frequently Asked Questions (FAQs)

Q1: How can our lab definitively confirm that our cancer cell line has developed resistance to this compound?

A1: Confirmation of stable resistance requires a combination of functional and molecular assays.

  • Serial IC50 Determinations: The most direct method is to compare the half-maximal inhibitory concentration (IC50) between the parental (sensitive) cell line and the suspected resistant line. A significant increase in the IC50 value (typically >5-fold) is a strong indicator of resistance.[1]

  • Washout Experiment: To ensure the resistance is a stable phenotype rather than temporary adaptation, culture the resistant cells in a drug-free medium for several passages (e.g., 2-3 weeks) and then re-determine the IC50.[1] If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.

  • Apoptosis Assay: Treat both parental and resistant cells with this compound at a concentration known to induce apoptosis in the parental line. A significantly lower apoptotic rate in the suspected resistant line, as measured by an Annexin V assay, provides further functional evidence of resistance.

Q2: What are the most common molecular mechanisms that drive acquired resistance to a CAK1 inhibitor like this compound?

A2: Resistance to targeted therapies, such as tyrosine kinase inhibitors (TKIs), often arises from several established mechanisms.[2][3][4] For a CAK1 inhibitor, you should investigate the following possibilities:

  • On-Target Alterations: Secondary mutations in the CAK1 kinase domain can prevent this compound from binding effectively. This is a common mechanism for TKI resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of CAK1 by upregulating parallel signaling pathways to maintain pro-survival signals. For example, if CAK1 is part of the MAPK pathway, cells might activate the PI3K/AKT pathway to circumvent the block.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Target Amplification: Amplification of the CAK1 gene can lead to overexpression of the target protein, requiring higher concentrations of this compound to achieve the same level of inhibition.

Q3: What are the recommended strategies to overcome this compound resistance in our experimental models?

A3: Overcoming resistance typically involves rational combination therapies or the development of next-generation inhibitors.

  • Combination Therapy: Combining this compound with an inhibitor of a known bypass pathway is a common and effective strategy. For instance, if you observe activation of the PI3K/AKT pathway in resistant cells, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.

  • Targeting Drug Efflux Pumps: If resistance is mediated by ABC transporters, co-administration of an efflux pump inhibitor can increase the intracellular concentration of this compound.

  • Immunotherapy: Combining targeted therapies with immunomodulatory agents like checkpoint inhibitors can help the immune system recognize and eliminate drug-resistant cancer cells.

  • Novel Drug Delivery Systems: Using nanoparticle-based delivery systems can help bypass efflux pumps and deliver this compound directly into cancer cells, potentially overcoming efflux-mediated resistance.

Troubleshooting Guides

Problem 1: High variability in our cell viability assay results when determining the this compound IC50.

Potential CauseTroubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for plating and verify cell density and distribution with a microscope.
Edge Effects in Plate Avoid using the outer wells of the 96-well plate as they are prone to evaporation. Fill these wells with sterile PBS or media instead.
This compound Precipitation Check the solubility of this compound in your culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not toxic to the cells (typically <0.5%).
Assay Incubation Time Optimize the incubation time for your cell viability reagent (e.g., MTT, resazurin). Insufficient or excessive incubation can lead to high variability.

Problem 2: We are failing to generate a stable this compound resistant cell line.

Potential CauseTroubleshooting Step
Initial Drug Concentration is Too High Starting with a high, lethal dose of this compound will kill the entire cell population. Begin by exposing cells to a low concentration (e.g., IC20-IC30) and increase the dose gradually as the cells adapt and resume proliferation.
Insufficient Duration of Exposure Developing resistance is a long process that can take several months. Be patient and allow the cells sufficient time to adapt at each concentration step before escalating the dose.
Parental Cell Line Heterogeneity The parental cell line may lack pre-existing clones with the capacity to develop resistance. Consider using a different, potentially more heterogeneous, cancer cell line.
Loss of Resistance Resistance can sometimes be lost if the drug pressure is removed. Maintain a low "maintenance" dose of this compound in the culture medium after establishing the resistant line to preserve the phenotype.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 of this compound (nM)Fold Resistance
HT-29 (Parental)Sensitive colorectal adenocarcinoma50 ± 5.2-
HT-29-R (Resistant)This compound Resistant line850 ± 45.117-fold
A549 (Parental)Sensitive lung carcinoma85 ± 7.8-
A549-R (Resistant)This compound Resistant line1200 ± 98.514.1-fold

Table 2: Effect of Combination Therapy on this compound Resistant (HT-29-R) Cells

TreatmentConcentration% Cell Viability
Vehicle Control-100%
This compound850 nM (IC50)50.2%
PI3K Inhibitor (Compound Z)200 nM85.7%
This compound + Compound Z850 nM + 200 nM15.3%

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous, escalating exposure to this compound.

  • Determine Initial IC50: Perform a cell viability assay to determine the precise IC50 of this compound in your parental cancer cell line.

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Subculture: Monitor the cells daily. Initially, a significant amount of cell death will occur. When the surviving cells repopulate the flask and reach ~80% confluency, subculture them.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the drug, double the concentration of this compound.

  • Repeat Cycle: Repeat the process of monitoring, subculturing, and dose escalation. This process can take 3-6 months or longer.

  • Characterize Resistant Line: Once the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial parental IC50, the line is considered resistant. Perform a new dose-response curve to determine the new, stable IC50.

  • Maintenance: Culture the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the steps for a standard MTT assay to measure cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Mix thoroughly on a plate shaker to dissolve the crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Use non-linear regression to calculate the IC50 value.

Protocol 3: Western Blot Analysis of CAK1 Signaling Pathway

This protocol is for analyzing protein expression and phosphorylation status in key signaling pathways.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-CAK1, anti-CAK1, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein levels between different conditions.

Visualizations

YK_2_69_Mechanism_of_Action Growth_Factor Growth_Factor Receptor Receptor CAK1 CAK1 Receptor->CAK1 Activates This compound This compound This compound->CAK1 Inhibits Downstream_Effector Downstream_Effector CAK1->Downstream_Effector Phosphorylates Proliferation_Survival Proliferation_Survival Downstream_Effector->Proliferation_Survival Promotes

Caption: Mechanism of action for this compound, an inhibitor of the CAK1 signaling pathway.

Bypass_Pathway_Resistance cluster_main Primary Pathway cluster_bypass Bypass Pathway (Upregulated in Resistance) This compound This compound CAK1 CAK1 This compound->CAK1 Proliferation_Survival Proliferation_Survival CAK1->Proliferation_Survival Bypass_Kinase Bypass_Kinase Bypass_Kinase->Proliferation_Survival Compensatory Signal Input_Signal Input_Signal Input_Signal->CAK1 Input_Signal->Bypass_Kinase

Caption: Activation of a bypass signaling pathway as a mechanism of resistance to this compound.

Experimental_Workflow A Parental Cell Line (Determine IC50) B Culture with low dose this compound (IC20) A->B C Monitor cells until proliferation resumes B->C D Gradually increase This compound concentration C->D E Repeat cycle (B-D) for 3-6 months D->E E->B Cycle F Resistant Cell Line (grows at >10x IC50) E->F Achieved Resistance G Characterize Resistant Phenotype (New IC50, Western Blot, etc.) F->G

Caption: Experimental workflow for generating and characterizing a this compound resistant cell line.

References

Technical Support Center: YK-2-69 Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective solubilization of YK-2-69 for cell culture experiments. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and relevant pathway information to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use a fresh, high-purity, anhydrous grade of DMSO to prepare your stock solution, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the compound.[2]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: this compound can be dissolved in DMSO to a concentration of 10 mM.[1] Some suppliers provide data for preparing stock solutions at 1 mM, 5 mM, and 10 mM concentrations.[2]

Q3: How should I store the this compound powder and its stock solution?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q4: At what concentrations is this compound typically used in cell culture experiments?

A4: The effective concentration of this compound in cell culture can vary depending on the cell line and the specific assay. Published studies have shown significant inhibition of prostate cancer cell proliferation at concentrations ranging from 0.5 µM to 12 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem: I am having difficulty dissolving this compound in DMSO, or the solution appears cloudy.

  • Solution 1: Check your DMSO quality. Ensure you are using a new, unopened bottle of anhydrous, cell culture-grade DMSO. DMSO readily absorbs moisture from the air, and this can significantly reduce the solubility of this compound.

  • Solution 2: Gentle heating and sonication. To aid dissolution, you can gently warm the solution to 60°C and use an ultrasonic bath. Be careful not to overheat the solution, as this may degrade the compound.

  • Solution 3: Start with a lower concentration. If you are still facing issues at higher concentrations, try preparing a more dilute stock solution (e.g., 1 mM or 5 mM) and adjust your experimental dilutions accordingly.

Problem: My this compound precipitates out of the cell culture medium after dilution.

  • Solution 1: Ensure rapid mixing. When adding the DMSO stock solution to your cell culture medium, ensure you mix it quickly and thoroughly. This can be achieved by gently pipetting up and down or by vortexing the medium at a low speed as you add the stock solution.

  • Solution 2: Limit the final DMSO concentration. The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. If your working concentration of this compound requires a higher DMSO percentage, you may need to prepare a more concentrated initial stock solution.

  • Solution 3: Pre-warm the medium. Adding a cold stock solution to warm culture medium can sometimes cause precipitation. Allow your stock solution aliquot to reach room temperature before adding it to the pre-warmed cell culture medium.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 506.60 g/mol
Solubility in DMSO 10 mM
IC50 against DYRK2 9 nM
Storage (Powder) -20°C (3 years)
Storage (in Solvent) -80°C (6 months); -20°C (1 month)

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 506.60 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.066 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 506.60 g/mol * 1000 mg/g = 5.066 mg/mL

  • Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution thoroughly. If necessary, gently warm the tube to 60°C and sonicate until the powder is completely dissolved.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.

Dilution of this compound in Cell Culture Medium

Procedure:

  • Thaw the stock solution: Remove one aliquot of your 10 mM this compound stock solution from the -80°C freezer and allow it to thaw at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To avoid issues with high local concentrations of DMSO, it is good practice to first prepare an intermediate dilution in your cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you could first dilute your 10 mM stock 1:100 in a small volume of medium (e.g., 10 µL of stock in 990 µL of medium to get a 100 µM intermediate solution).

  • Final dilution: Add the required volume of the stock or intermediate solution to your final volume of cell culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.

  • Mix thoroughly: Immediately after adding the this compound solution, mix the medium well by gentle inversion or pipetting to ensure a homogenous final concentration.

  • Treat your cells: Use the freshly prepared medium containing this compound to treat your cells as per your experimental design.

Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (60°C) add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing and using this compound in cell culture.

Simplified Signaling Pathway of this compound in Prostate Cancer Cells

G cluster_downstream Downstream Effects YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibition Proliferation Cell Proliferation DYRK2->Proliferation Migration Cell Migration DYRK2->Migration Apoptosis Apoptosis DYRK2->Apoptosis

Caption: this compound inhibits DYRK2, leading to reduced cell proliferation and migration.

References

Technical Support Center: YK-2-69 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YK-2-69 in Western blotting experiments. The information is tailored to scientists and professionals in drug development investigating the effects of this selective DYRK2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Western blot analysis following treatment with this compound.

Q1: I am not seeing any bands for my target protein after treating with this compound. What could be the cause?

A1: No signal, or a very weak signal, can arise from several factors throughout the Western blot workflow. Consider the following potential causes and solutions:

  • Inactive this compound: Ensure the compound has been stored and handled correctly to maintain its activity.[1]

  • Low Target Protein Expression: The protein of interest may not be highly expressed in your cell or tissue model.[2][3] To address this, you can try to load more protein onto the gel or enrich your sample for the target protein using techniques like immunoprecipitation.[2][4]

  • Inefficient Protein Transfer: Verify successful transfer of proteins from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer. For larger proteins, a longer transfer time may be necessary, while for smaller proteins, a membrane with a smaller pore size (e.g., 0.2 µm) is recommended.

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Try increasing the antibody concentration or extending the incubation time. It's also crucial to use fresh antibody dilutions for each experiment.

  • Inactive Antibody: Ensure your primary and secondary antibodies are stored correctly and have not expired. You can test the activity of your antibodies using a dot blot.

  • Incorrect Secondary Antibody: Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary antibody for a primary antibody raised in rabbit).

  • Excessive Washing: Over-washing the membrane can strip away the bound antibodies. Reduce the number or duration of wash steps.

  • Blocking Buffer Issues: Some blocking buffers, like non-fat milk, can mask certain antigens. Try switching to a different blocking agent, such as bovine serum albumin (BSA).

Q2: I am observing high background on my Western blot, making it difficult to interpret the results.

A2: High background can obscure your bands of interest. Here are common causes and how to resolve them:

  • Inadequate Blocking: Incomplete blocking of the membrane is a primary cause of high background. Increase the blocking time, the concentration of the blocking agent (e.g., from 3-5% to 7%), or try a different blocking buffer. Including a mild detergent like Tween-20 in your blocking and wash buffers can also help.

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.

  • Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane. Increase the number and duration of your washes.

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains submerged in buffer throughout the process.

  • Contaminated Buffers: Bacterial growth in buffers can lead to a speckled or uniformly high background. Always use freshly prepared or properly stored buffers.

  • Overexposure: The exposure time during signal detection may be too long. Reduce the exposure time or use a less sensitive detection reagent.

Q3: My Western blot shows multiple non-specific bands in addition to my target band. How can I improve the specificity?

A3: Non-specific bands can be misleading and complicate data analysis. Here are several strategies to enhance specificity:

  • Optimize Antibody Concentration: A high concentration of the primary antibody is a common reason for non-specific binding. Try decreasing the antibody concentration and/or incubating at 4°C overnight.

  • Improve Blocking: Ineffective blocking can lead to antibodies binding to proteins other than your target. Experiment with different blocking agents (e.g., BSA instead of milk, especially for phosphorylated targets) and increase the blocking time.

  • Increase Washing Stringency: More stringent washing can help remove weakly bound, non-specific antibodies. You can increase the number of washes, the duration of each wash, or the concentration of Tween-20 in your wash buffer.

  • Sample Preparation: Ensure your samples are fresh and have been prepared with protease and phosphatase inhibitors to prevent protein degradation, which can appear as lower molecular weight bands.

  • Secondary Antibody Specificity: Run a control where you incubate the blot with only the secondary antibody to check for non-specific binding. If non-specific bands appear, consider using a pre-adsorbed secondary antibody.

  • Load Less Protein: Overloading the gel with too much protein can lead to the appearance of "ghost" bands. Try reducing the amount of protein loaded per lane.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for antibodies commonly used in this compound research. These are starting points and may require optimization for your specific experimental conditions.

Table 1: Primary Antibody Dilutions and Incubation Times

Target ProteinRecommended Starting DilutionIncubation Conditions
DYRK21:10004°C, Overnight
p-4E-BP1 (Thr37/46)1:10004°C, Overnight
Total 4E-BP11:10004°C, Overnight
p-RB1:10004°C, Overnight
CDK41:10004°C, Overnight
CDK61:10004°C, Overnight
p211:10004°C, Overnight
p531:10004°C, Overnight
Cleaved PARP1:10004°C, Overnight
XIAP1:10004°C, Overnight
Loading Control (e.g., GAPDH, β-actin)1:5000 - 1:10000Room Temperature, 1 hour

Table 2: Secondary Antibody Dilutions and Incubation Times

Secondary Antibody TypeRecommended Starting DilutionIncubation Conditions
Anti-rabbit IgG, HRP-linked1:2000 - 1:5000Room Temperature, 1 hour
Anti-mouse IgG, HRP-linked1:2000 - 1:5000Room Temperature, 1 hour

Experimental Protocols

Detailed Western Blot Protocol for Analyzing this compound Effects

This protocol outlines the key steps for performing a Western blot to assess changes in protein expression and phosphorylation following treatment with this compound.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally preferred.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment (with this compound) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash Detection Signal Detection Secondary_Ab->Detection Wash

Caption: A general workflow for a Western blotting experiment.

YK269_Signaling_Pathway YK269 This compound DYRK2 DYRK2 YK269->DYRK2 inhibits p4EBP1 p-4E-BP1 DYRK2->p4EBP1 phosphorylates CellCycle Cell Cycle Progression DYRK2->CellCycle promotes Apoptosis Apoptosis DYRK2->Apoptosis inhibits Proliferation Cell Proliferation p4EBP1->Proliferation inhibits

Caption: A simplified signaling pathway illustrating the inhibitory effect of this compound on DYRK2.

References

potential off-target effects of YK-2-69

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK-2-69, a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its selectivity profile?

A1: The primary target of this compound is dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), with a reported IC50 value of 9 nM.[1][2] this compound is a highly selective inhibitor. In kinase selectivity panels of up to 370 kinases, it has demonstrated high selectivity for DYRK2.[3] It shows weak inhibition against DYRK1B (IC50 = 542 nM) and no significant activity against other DYRK family members like DYRK1A, DYRK3, and DYRK4 (IC50 > 1,000 nM).[1]

Q2: What is the established mechanism of action for this compound in cancer cell lines?

A2: In prostate cancer cells, this compound acts by inhibiting DYRK2. This inhibition leads to a decrease in the phosphorylation of 4E-BP1, a direct cellular target of DYRK2.[4] The downstream effects include cell cycle arrest at the G0/G1 phase and the induction of apoptosis. This is evidenced by changes in cell cycle-related proteins (decreased p-RB, CDK4, CDK6; increased p21) and apoptosis-related proteins (increased p53, cleaved PARP; decreased XIAP).

Q3: Are there any known effects of this compound that differ from DYRK2 knockdown?

A3: Yes, Gene Set Enrichment Analysis (GSEA) has shown that while this compound treatment and DYRK2 knockdown have similar effects on cell proliferation and apoptosis, this compound treatment also uniquely induces inhibition of DNA repair and TGFβ signaling pathways. This suggests that this compound may have effects that are not solely mediated through the inhibition of DYRK2.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For laboratory use, this compound is typically stored as a solid powder at -20°C for up to 12 months or at 4°C for 6 months. When prepared as a solution in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed in Cellular Assays

Symptoms:

  • The observed cellular phenotype does not align with the known functions of DYRK2 (e.g., effects on pathways unrelated to cell cycle or apoptosis).

  • The phenotypic response occurs at a concentration significantly different from the IC50 for DYRK2 inhibition.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Potential Off-Target Effects 1. Review Selectivity Data: While this compound is highly selective, it may have minor effects on other kinases at high concentrations. Refer to the kinase selectivity data to identify potential off-targets. 2. Dose-Response Analysis: Perform a careful dose-response experiment to determine if the unexpected phenotype is dose-dependent and if it correlates with the IC50 for DYRK2. 3. Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to differentiate on-target from off-target effects. 4. Orthogonal Approaches: Use genetic methods like siRNA or CRISPR to knock down DYRK2 and see if it phenocopies the effect of this compound. Discrepancies may point to off-target effects. The GSEA data suggests pathways like DNA repair and TGFβ signaling could be affected.
Compound Instability or Precipitation 1. Check Solubility: Visually inspect your media for any compound precipitation. Determine the solubility of this compound in your specific cell culture medium. 2. Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
Issue 2: Inconsistent IC50 Values in In Vitro Kinase Assays

Symptoms:

  • High variability in the calculated IC50 values for this compound against DYRK2 between experimental runs.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Variable Enzyme Activity 1. Enzyme Quality: Ensure the purity and activity of the recombinant DYRK2 enzyme are consistent. Use a fresh aliquot of the enzyme for each experiment if possible. 2. Assay Conditions: Maintain consistent assay conditions, including buffer composition, temperature, and incubation times.
ATP Concentration 1. Consistent ATP Levels: this compound is an ATP-competitive inhibitor. Variations in the ATP concentration in your assay will directly impact the apparent IC50 value. Use a fixed and consistent concentration of ATP in all assays.
Pipetting Inaccuracy 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Master Mixes: Prepare a master mix of reagents (buffer, enzyme, ATP) to add to the wells to minimize pipetting variability.

Data Presentation

Table 1: In Vitro Potency of this compound Against DYRK Family Kinases

KinaseIC50 (nM)
DYRK29
DYRK1B542
DYRK1A>1,000
DYRK3>1,000
DYRK4>1,000

Data sourced from Probechem Biochemicals.

Table 2: In Vivo Safety Profile of this compound in Mice

DosageObservation (14 days)
2,500 mg/kg (single oral dose)No abnormality or death observed
5,000 mg/kg (single oral dose)No abnormality or death observed
10,000 mg/kg (single oral dose)No abnormality or death observed

Data from a study published in Nature Communications. No significant differences in body weight or major organs were detected between treated and control groups.

Experimental Protocols

Protocol 1: General In Vitro DYRK2 Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against DYRK2.

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Recombinant DYRK2: Dilute to the desired concentration in kinase buffer.

    • Substrate: Prepare a suitable substrate for DYRK2 (e.g., a synthetic peptide).

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km for DYRK2.

    • This compound: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add the kinase buffer, this compound (or DMSO for control), and recombinant DYRK2 to a reaction well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect substrate phosphorylation using a suitable method, such as a luminescence-based assay that measures remaining ATP or a fluorescence-based method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

YK269_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects in Prostate Cancer Cells cluster_outcomes Cellular Outcomes YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p4EBP1 p-4E-BP1 (Thr37/46) DYRK2->p4EBP1 CellCycle p-RB, CDK4, CDK6 DYRK2->CellCycle Apoptosis_anti XIAP DYRK2->Apoptosis_anti G1_Arrest G0/G1 Arrest p4EBP1->G1_Arrest CellCycle->G1_Arrest p21 p21 p21->CellCycle Inhibits p21->G1_Arrest Apoptosis_pro p53, Cleaved PARP Apoptosis_pro->Apoptosis_anti Inhibits Apoptosis Apoptosis Apoptosis_pro->Apoptosis Apoptosis_anti->Apoptosis EMT E-cadherin EMT_Inhibition Decreased EMT EMT->EMT_Inhibition

Caption: Signaling pathway of this compound in prostate cancer cells.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result CheckPhenotype Is the phenotype consistent with known DYRK2 function? Start->CheckPhenotype CheckIC50 Does the effective concentration match the DYRK2 IC50? CheckPhenotype->CheckIC50 Yes InvestigateOffTarget Investigate Potential Off-Target Effects CheckPhenotype->InvestigateOffTarget No CheckIC50->InvestigateOffTarget No OnTargetEffect Result is likely an On-Target Effect CheckIC50->OnTargetEffect Yes ReviewSelectivity Review Kinase Selectivity Data InvestigateOffTarget->ReviewSelectivity DoseResponse Perform Detailed Dose-Response InvestigateOffTarget->DoseResponse OrthogonalAssay Use Orthogonal Assay (e.g., siRNA) InvestigateOffTarget->OrthogonalAssay CheckCompound Investigate Compound Stability & Solubility ReviewSelectivity->CheckCompound DoseResponse->CheckCompound OrthogonalAssay->CheckCompound CheckSolubility Visual Inspection & Solubility Test CheckCompound->CheckSolubility FreshPrep Use Freshly Prepared Compound CheckCompound->FreshPrep

Caption: Experimental troubleshooting workflow for this compound.

References

Technical Support Center: YK-2-69 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of YK-2-69 in animal models, with a focus on best practices and minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2).[1][2][3] DYRK2 is a kinase involved in various cellular processes, including cell cycle regulation, cell proliferation, and apoptosis.[1] this compound exerts its effects by binding to and inhibiting the kinase activity of DYRK2.[1] One of the downstream effects of this compound is the inhibition of the phosphorylation of 4E-binding protein 1 (4E-BP1).

Q2: What is the known toxicity profile of this compound in animal models?

A2: this compound has demonstrated a favorable safety profile in preclinical studies. In acute toxicity studies using ICR mice, a maximal tolerable dose of over 10,000 mg/kg was established for oral administration. At single doses of 2,500 mg/kg, 5,000 mg/kg, and 10,000 mg/kg, no deaths, abnormalities, or significant differences in body weight or major organ appearance were observed over a 14-day period.

Q3: What are the pharmacokinetic properties of this compound in animal models?

A3: Pharmacokinetic studies have been conducted in Sprague-Dawley (SD) rats. Following oral administration, this compound has an oral bioavailability of approximately 56%. Key pharmacokinetic parameters are summarized in the table below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in SD Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC0-∞ (h*ng/mL)Tmax (h)t1/2 (h)F (%)
Intravenous (IV)2974.3668.80.0332.99-
Oral (PO)10511-4.005.0855.78

Cmax: Maximum concentration; AUC: Area under the curve; Tmax: Time to maximum concentration; t1/2: Half-life; F: Oral bioavailability.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected Adverse Events or Signs of Toxicity (e.g., weight loss, lethargy) - High dosage for the specific animal model or strain.- Formulation or vehicle-related issues.- Off-target effects at high concentrations.- Immediately reduce the dosage or cease administration.- Conduct a thorough examination of the animal's health.- Re-evaluate the formulation and vehicle for potential irritants or toxicity.- Consider a dose-range-finding study in the specific animal model.
Poor Compound Solubility or Formulation Issues - Intrinsic properties of this compound.- Inappropriate vehicle selection.- Consult literature for appropriate solvents and vehicles for in vivo administration of similar compounds.- Test various pharmaceutically acceptable vehicles (e.g., corn oil, PBS with a solubilizing agent like Tween 80).- Ensure the formulation is homogenous and stable.
Variability in Experimental Results - Inconsistent dosing or administration technique.- Differences in animal age, weight, or health status.- Pharmacokinetic variability between animals.- Standardize all experimental procedures, including dosing volume and administration time.- Ensure animals are properly randomized into experimental groups.- Increase the sample size to improve statistical power.

Experimental Protocols

Acute Oral Toxicity Study in ICR Mice

  • Animal Model: ICR mice.

  • Grouping: Animals are divided into groups (n=10 per group), including a vehicle control group and experimental groups receiving different doses of this compound.

  • Dosage: Single oral doses of 2,500 mg/kg, 5,000 mg/kg, and 10,000 mg/kg are administered.

  • Administration: this compound is administered orally by gavage.

  • Observation: Mice are observed for 14 days for any signs of toxicity, abnormalities, or mortality. Body weight is recorded regularly.

  • Endpoint: At the end of the observation period, a necropsy is performed to examine the main organs.

Pharmacokinetic Study in SD Rats

  • Animal Model: Sprague-Dawley (SD) rats.

  • Grouping: Animals are divided into intravenous (IV) and oral (PO) administration groups (n=3 per group).

  • Dosage: A single dose is administered (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Administration: For the PO group, this compound is administered by oral gavage. For the IV group, it is administered via intravenous injection.

  • Sampling: Blood samples are collected at predetermined time points after administration.

  • Analysis: Plasma concentrations of this compound are determined using an appropriate analytical method (e.g., LC-MS/MS) to calculate pharmacokinetic parameters.

Visualizations

DYRK2_Signaling_Pathway YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p4EBP1 p-4E-BP1 DYRK2->p4EBP1 Phosphorylates CellCycle Cell Cycle Progression p4EBP1->CellCycle Promotes Proliferation Cell Proliferation p4EBP1->Proliferation Promotes Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation This compound Formulation Dosing Dosing and Administration Formulation->Dosing AnimalModel Select Animal Model AnimalModel->Dosing Monitoring Monitor for Toxicity Dosing->Monitoring DataCollection Collect Samples (Blood, Tissue) Monitoring->DataCollection PK_Analysis Pharmacokinetic Analysis DataCollection->PK_Analysis Tox_Assessment Toxicity Assessment DataCollection->Tox_Assessment Results Analyze Results PK_Analysis->Results Tox_Assessment->Results

References

stability of YK-2-69 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of YK-2-69 in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For optimal stability, this compound should be dissolved in anhydrous DMSO (Dimethyl Sulfoxide) to prepare a stock solution. For aqueous-based assays, subsequent dilutions should be made in a buffer system at a pH of 7.4 immediately before use. It is not recommended to store this compound in aqueous solutions for extended periods.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

Precipitation of this compound in aqueous media can occur due to its low aqueous solubility. To mitigate this, ensure that the final concentration of DMSO in your culture medium is kept below 0.5%. If precipitation persists, consider using a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.01%) to improve solubility. Always perform a vehicle control to account for any effects of the solvent or surfactant on your experimental system.

Q3: My experimental results with this compound are inconsistent. Could this be related to compound stability?

Inconsistent results can indeed be a sign of compound degradation. This compound is sensitive to prolonged exposure to acidic conditions (pH < 5) and elevated temperatures (> 37°C). Ensure that your experimental workflow minimizes the time this compound is exposed to potentially harsh conditions. We recommend performing a stability check of your working solutions using HPLC if you suspect degradation.

Troubleshooting Guides

Issue: Loss of this compound Activity Over Time in an Assay

Possible Cause 1: pH-mediated Degradation

  • Troubleshooting Step: Verify the pH of your assay buffer. This compound shows accelerated degradation at pH values below 6.0.

  • Recommendation: Maintain a buffer system between pH 7.2 and 7.4 for optimal stability.

Possible Cause 2: Temperature-Induced Degradation

  • Troubleshooting Step: Review the incubation temperature of your experiment.

  • Recommendation: For long-term experiments (over 24 hours), consider running the assay at a lower temperature if the experimental design permits. If the assay must be performed at 37°C, prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

Possible Cause 3: Enzymatic Degradation

  • Troubleshooting Step: If using biological matrices such as serum or plasma, consider the presence of metabolic enzymes.

  • Recommendation: For in vitro assays, the use of heat-inactivated serum or plasma can reduce enzymatic degradation. For cell-based assays, the inherent metabolic activity of the cells will contribute to the degradation of this compound.

Stability Data

The following tables summarize the stability of this compound under various experimental conditions as determined by HPLC analysis.

Table 1: pH Stability of this compound in Aqueous Buffer at 37°C

pH% Remaining after 8 hours% Remaining after 24 hours
4.065%42%
5.088%75%
7.498%95%
8.097%94%

Table 2: Temperature Stability of this compound in pH 7.4 Buffer

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C>99%98%
25°C (Room Temp)97%91%
37°C95%85%

Table 3: Stability of this compound in Common Solvents at 25°C

Solvent% Remaining after 7 days
DMSO>99%
Ethanol92%
PBS (pH 7.4)88%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol describes a reverse-phase HPLC method for quantifying the amount of this compound remaining after incubation under various conditions.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Quantification: The percentage of this compound remaining is calculated by comparing the peak area at a given time point to the peak area at time zero.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock (in DMSO) working Prepare Working Solutions (in desired buffer/media) stock->working t0 Time Zero Sample (for HPLC analysis) working->t0 incubate Incubate under Experimental Conditions (e.g., 37°C, specific pH) working->incubate sampling Collect Samples at Different Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway YK269 This compound Receptor Target Receptor YK269->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway modulated by this compound.

Technical Support Center: Refining YK-2-69 Treatment Schedules for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective DYRK2 inhibitor, YK-2-69, in long-term experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro studies with this compound?

A1: Based on published data, this compound shows potent inhibitory activity against the proliferation of prostate cancer cell lines such as DU145, PC-3, and 22Rv1.[1] Effective concentrations in short-term assays (e.g., 48 hours) are in the low micromolar range. For long-term studies, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental duration. A good starting point for these dose-response studies would be a range from 0.1 µM to 10 µM.

Q2: How should I prepare and store this compound for long-term use?

A2: this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.

Q3: My this compound solution is precipitating in the cell culture medium. What should I do?

A3: Precipitation of small molecules in aqueous media is a common issue. Here are some troubleshooting steps:

  • Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media.

  • Gentle mixing: Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.

  • Intermediate dilution: Consider preparing an intermediate dilution of this compound in a small volume of pre-warmed media before adding it to the final culture volume.

  • Reduce final concentration: The final concentration of this compound may be exceeding its solubility limit in your specific media formulation. Try lowering the working concentration.

  • Serum concentration: The presence of serum proteins can sometimes affect compound solubility. If using low-serum or serum-free media, solubility issues may be more pronounced.

Q4: How often should I replenish the this compound-containing medium in my long-term in vitro experiment?

A4: The stability of this compound in cell culture media over extended periods has not been extensively reported. To ensure a consistent effective concentration of the compound, it is best practice to completely replace the medium with freshly prepared this compound-containing medium every 24 to 48 hours. This also serves to replenish nutrients for the cells.

Q5: What is a recommended dosing schedule for this compound in long-term in vivo studies?

A5: In a DU145 xenograft mouse model of prostate cancer, oral administration of this compound at doses of 100 mg/kg and 200 mg/kg daily for seven consecutive weeks has been shown to be effective and well-tolerated.[1] It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your specific animal model and experimental goals.

Q6: What are the known off-target effects of this compound?

A6: this compound is a highly selective inhibitor for DYRK2. Kinase selectivity profiling has shown that at a concentration of 1 µM, it has minimal inhibitory activity against a large panel of other kinases.[2] However, at higher concentrations, the potential for off-target effects increases. If you suspect off-target effects are influencing your results, consider performing a kinase profile screen with your experimental concentrations.

Troubleshooting Guides

In Vitro Studies
Issue Potential Cause Recommended Solution
Decreased efficacy of this compound over time Compound degradation in media.Replace media with freshly prepared this compound solution every 24-48 hours.
Cell population developing resistance.Analyze molecular markers of resistance. Consider intermittent dosing schedules.
High cell death at effective concentrations On-target toxicity in the specific cell line.Perform a detailed dose-response and time-course analysis to find a therapeutic window.
Off-target effects.Lower the concentration of this compound. Validate findings with a secondary selective DYRK2 inhibitor.
Inconsistent results between experiments Variability in cell seeding density.Standardize cell seeding protocols and ensure even cell distribution in plates.
Inconsistent compound activity.Prepare fresh dilutions of this compound for each experiment from a new aliquot of the stock solution.
In Vivo Studies
Issue Potential Cause Recommended Solution
Significant weight loss or signs of toxicity in animals Dose is too high for the specific animal strain or model.Reduce the dose of this compound. Perform a dose-escalation study to determine the MTD.
Vehicle-related toxicity.Run a vehicle-only control group to assess the effects of the delivery vehicle.
Lack of tumor growth inhibition Insufficient dose or bioavailability.Increase the dose of this compound, ensuring it is below the MTD. Confirm the oral bioavailability in your animal model.
Rapid tumor growth kinetics.Initiate treatment when tumors are smaller.
High variability in tumor size within a treatment group Inconsistent tumor cell implantation.Standardize the tumor cell injection procedure.
Differences in drug metabolism between animals.Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAssayDuration (days)IC50 / Effect
DU145Proliferation5Dose-dependent inhibition
PC-3Proliferation-Potent inhibitory activity
22Rv1Proliferation5Dose-dependent inhibition
DU145Colony Formation-Dose-dependent reduction
22Rv1Colony Formation-Dose-dependent reduction
DU145Migration-Dose-dependent inhibition
PC-3Migration-Dose-dependent inhibition
22Rv1Migration-Dose-dependent inhibition
DU145Invasion-Dose-dependent inhibition
PC-3Invasion-Dose-dependent inhibition
22Rv1Invasion-Dose-dependent inhibition
DU145Apoptosis-Significant increase
PC-3Apoptosis-Significant increase
22Rv1Apoptosis-Significant increase
DU145Cell Cycle-G0/G1 arrest
PC-3Cell Cycle-G0/G1 arrest
22Rv1Cell Cycle-G0/G1 arrest

Data compiled from published studies.[1]

Table 2: In Vivo Treatment Schedule and Outcomes for this compound

Animal ModelTreatmentDosing ScheduleDurationOutcome
DU145 Xenograft (Mouse)This compound100 mg/kg, oral, daily7 weeksSignificant tumor growth inhibition
DU145 Xenograft (Mouse)This compound200 mg/kg, oral, daily7 weeksMore potent tumor growth inhibition, tumor volume reduction
ICR MiceThis compoundSingle doses up to 10,000 mg/kg, oral14 daysNo observed abnormality or death

Data compiled from a published study.[1]

Experimental Protocols

Protocol 1: Long-Term In Vitro Cell Viability Assay
  • Cell Seeding: Plate cells at a low density in 96-well plates to allow for long-term growth.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.

  • Medium Replenishment: Every 48 hours, carefully aspirate the medium and replace it with freshly prepared this compound-containing or vehicle medium.

  • Viability Assessment: At designated time points (e.g., day 3, 5, 7, 10), assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells at each time point to determine the percentage of viable cells.

Protocol 2: Long-Term In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation: Subcutaneously inject prostate cancer cells (e.g., 1 x 10^7 DU145 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 80-100 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 100 or 200 mg/kg) or vehicle orally once daily.

  • Monitoring:

    • Measure tumor volume every 2 days.

    • Record animal body weight every 2 days as an indicator of toxicity.

    • Observe animals daily for any clinical signs of distress.

  • Study Termination: At the end of the study (e.g., 7 weeks), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualization

YK_2_69_Signaling_Pathway YK269 This compound DYRK2 DYRK2 YK269->DYRK2 inhibits p4EBP1 p-4E-BP1 DYRK2->p4EBP1 phosphorylates pRB p-RB DYRK2->pRB affects CDK4_6 CDK4/6 DYRK2->CDK4_6 affects P21 p21 DYRK2->P21 affects P53 p53 DYRK2->P53 affects Cleaved_PARP Cleaved PARP DYRK2->Cleaved_PARP affects XIAP XIAP DYRK2->XIAP affects E_cadherin E-cadherin DYRK2->E_cadherin affects Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest pRB->Cell_Cycle_Arrest CDK4_6->Cell_Cycle_Arrest P21->Cell_Cycle_Arrest Apoptosis Apoptosis P53->Apoptosis Cleaved_PARP->Apoptosis XIAP->Apoptosis EMT Decreased EMT E_cadherin->EMT

Caption: Signaling pathway affected by this compound treatment.

Experimental_Workflow_In_Vitro cluster_Start Start cluster_Treatment_Cycle Treatment Cycle (repeat every 48h) cluster_Analysis Analysis Start Seed Cells Prepare_Media Prepare fresh this compound Media Start->Prepare_Media Day 1 Replace_Media Replace Media Prepare_Media->Replace_Media Assess_Viability Assess Cell Viability Replace_Media->Assess_Viability At desired timepoints Western_Blot Western Blot Replace_Media->Western_Blot At desired timepoints

Caption: Experimental workflow for long-term in vitro studies.

Logical_Relationship_Troubleshooting Problem Inconsistent In Vitro Results Cause1 Compound Instability Problem->Cause1 Cause2 Cell Culture Variability Problem->Cause2 Cause3 Assay Performance Problem->Cause3 Solution1a Fresh Media Replenishment Cause1->Solution1a Solution1b Check Compound Solubility Cause1->Solution1b Solution2a Standardize Seeding Density Cause2->Solution2a Solution2b Monitor Cell Health Cause2->Solution2b Solution3a Calibrate Instruments Cause3->Solution3a Solution3b Include Proper Controls Cause3->Solution3b

Caption: Troubleshooting logic for inconsistent in vitro results.

References

addressing variability in YK-2-69 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with YK-2-69, a highly selective DYRK2 inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Handling and Storage

Q1: What is the recommended solvent for dissolving this compound and what are the storage conditions for the stock solution?

This compound is soluble in DMSO. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]

Q2: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?

Precipitation in aqueous media can be a source of significant experimental variability. This compound has good water solubility (29.5 mg/mL)[3]; however, high concentrations or interactions with media components can sometimes lead to precipitation.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution in DMSO: Before diluting in aqueous media, ensure that this compound is fully dissolved in DMSO.

    • Serial Dilutions: Prepare intermediate dilutions in your cell culture medium. Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous medium.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% to minimize solvent effects on the cells.

    • Pre-warm Media: Use pre-warmed cell culture media for dilutions.

    • Vortexing: Gently vortex the solution after each dilution step to ensure homogeneity.

In Vitro Experiments

Q3: My IC50 value for this compound in a cell proliferation assay is different from the published values. What could be the cause?

Variability in IC50 values is a common issue and can arise from several factors. This compound has a reported IC50 of 9 nM for DYRK2 inhibition.[1]

  • Potential Causes and Solutions:

    • Cell Line Differences: Different prostate cancer cell lines (e.g., DU145, PC-3, 22Rv1) may exhibit different sensitivities to this compound. Ensure you are using the appropriate cell line for your experimental question and compare your results to literature values for that specific line.

    • Cell Density: The initial cell seeding density can influence the apparent IC50. High cell densities may require higher concentrations of the inhibitor. It is crucial to standardize cell seeding numbers across experiments.

    • Assay Duration: The length of exposure to this compound will impact the observed effect. Proliferation assays are typically run for 48 to 72 hours. Ensure your assay duration is consistent.

    • Reagent Quality: Verify the purity and integrity of your this compound stock. If possible, use a recently purchased batch or confirm the concentration of your stock solution.

    • Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.

Q4: I am not observing the expected downstream effects on 4E-BP1 phosphorylation after treating cells with this compound. Why might this be?

This compound inhibits DYRK2, which can directly phosphorylate 4E-BP1. A lack of effect on p-4E-BP1 could indicate a few issues.

  • Troubleshooting Steps:

    • Treatment Time and Concentration: Ensure that the concentration and duration of this compound treatment are sufficient. A time-course and dose-response experiment may be necessary to determine the optimal conditions for your specific cell line. Western blot analysis for p-4E-BP1 (Thr37/46) was shown to be effective after 48 hours of treatment.

    • Antibody Quality: Verify the specificity and efficacy of your primary antibody for phosphorylated 4E-BP1.

    • Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.

    • Confirm DYRK2 Expression: Ensure that your cell line expresses sufficient levels of DYRK2.

In Vivo Experiments

Q5: My in vivo study using a xenograft mouse model is not showing significant tumor growth inhibition with this compound. What are some potential reasons?

This compound has demonstrated significant anti-tumor activity in vivo. A lack of efficacy could be due to several factors related to the experimental setup.

  • Potential Issues and Recommendations:

    • Dosage and Administration: this compound has been shown to be effective when administered orally at doses of 100 mg/kg and 200 mg/kg daily. Ensure your dosing regimen is consistent with published studies.

    • Pharmacokinetics: this compound has an oral bioavailability of 56% and a half-life of 5 hours in rats. The timing of administration and measurements should take these pharmacokinetic properties into account.

    • Tumor Model: The choice of cell line for the xenograft is critical. DU145 cells have been successfully used to establish xenografts that respond to this compound treatment.

    • Animal Health: The overall health of the animals can impact tumor growth and drug response. Monitor the body weight of the mice; no significant weight loss is expected with this compound treatment.

    • Compound Formulation: Ensure the formulation for oral gavage is stable and provides consistent dosing.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
In Vitro Potency
DYRK2 IC509 nMBiochemical Assay
DYRK1B IC50542 nMBiochemical Assay
DYRK1A, 3, 4 IC50>1000 nMBiochemical Assay
In Vivo Efficacy
Oral Dosage100 - 200 mg/kg (daily)DU145 Xenograft Mice
Pharmacokinetics (Rats)
Oral Bioavailability56%Sprague-Dawley Rats
Half-life (t1/2)5 hours (oral)Sprague-Dawley Rats
Cmax (oral, 10 mg/kg)674 ng/mLSprague-Dawley Rats
Safety
Maximum Tolerated Dose>10,000 mg/kgICR Mice

Experimental Protocols

In Vitro Cell Proliferation Assay (e.g., using DU145 cells)
  • Cell Seeding: Plate DU145 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control wells. Calculate the IC50 value using a non-linear regression analysis.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 1 x 10^7 DU145 cells in a suitable matrix (e.g., Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to reach a volume of approximately 80-100 mm³ before starting treatment.

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound at 100 mg/kg, this compound at 200 mg/kg).

  • Drug Administration: Administer this compound or vehicle control orally once daily.

  • Monitoring: Measure tumor volume and mouse body weight every 2 days.

  • Endpoint: Continue treatment for the specified duration (e.g., 35-49 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blotting).

Visualizations

G cluster_0 YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p4EBP1 p-4E-BP1 (Thr37/46) DYRK2->p4EBP1 Phosphorylates Proliferation Cell Proliferation DYRK2->Proliferation Promotes Apoptosis Apoptosis DYRK2->Apoptosis Inhibits Migration Cell Migration DYRK2->Migration Promotes p4EBP1->Proliferation

Caption: Proposed signaling pathway of this compound.

G cluster_workflow In Vitro Proliferation Assay Workflow A 1. Seed Cells (e.g., DU145) B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells (48-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Measure Signal (Absorbance) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: Experimental workflow for an in vitro assay.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Experimental Results CheckCompound Check this compound Stock & Handling Start->CheckCompound CheckCells Verify Cell Line (Purity, Health, Density) Start->CheckCells CheckProtocol Review Experimental Protocol & Duration Start->CheckProtocol Solubility Issue: Solubility/ Precipitation CheckCompound->Solubility No Purity Issue: Compound Purity/Degradation CheckCompound->Purity Yes Mycoplasma Issue: Mycoplasma Contamination CheckCells->Mycoplasma No CellLine Issue: Cell Line Variability CheckCells->CellLine Yes AssayParams Issue: Assay Parameters CheckProtocol->AssayParams Yes Resolved Problem Identified & Corrected Solubility->Resolved Purity->Resolved Mycoplasma->Resolved CellLine->Resolved AssayParams->Resolved

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Optimizing YK-2-69 Delivery for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of YK-2-69, a highly selective DYRK2 inhibitor, for enhanced experimental efficacy. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). It exerts its effect by binding to the ATP-binding pocket of DYRK2, specifically interacting with lysine residues Lys-231 and Lys-234.[1] This inhibition disrupts the kinase activity of DYRK2, which is involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage repair.[2][3] In the context of prostate cancer, inhibiting DYRK2 with this compound has been shown to suppress cell proliferation, induce apoptosis, and reduce the epithelial-mesenchymal transition (EMT), a process involved in metastasis.[4][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the known pharmacokinetic properties of this compound?

A3: Preclinical studies in Sprague-Dawley rats have shown that this compound has favorable pharmacokinetic properties. Following intravenous administration, it has a half-life of approximately 3 hours. When administered orally, it exhibits a half-life of about 5 hours and an oral bioavailability of 56%. The maximum tolerated dose in mice has been reported to be greater than 10,000 mg/kg, indicating a good safety profile.

Q4: Are there advanced delivery formulations available for this compound to improve its efficacy?

A4: While published research has primarily utilized standard oral and intravenous administration of this compound dissolved in vehicles like DMSO, its physicochemical properties suggest that advanced formulations could enhance its therapeutic potential. Given its likely poor aqueous solubility, typical for many small molecule kinase inhibitors, strategies such as nanoparticle and liposomal formulations could improve solubility, prolong circulation time, and enhance tumor accumulation. However, specific studies on advanced delivery systems for this compound are not yet publicly available.

Troubleshooting Guides

This section provides solutions to common issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experimentation
Problem Potential Cause Recommended Solution
Low or no inhibitory activity observed in kinase assays. 1. Incorrect ATP Concentration: High concentrations of ATP can outcompete the inhibitor. 2. Inactive this compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 3. Inactive Kinase: The DYRK2 enzyme may have lost activity due to improper storage or handling.1. Optimize ATP Concentration: Use an ATP concentration at or below the Km value for DYRK2 to ensure a competitive binding environment. 2. Use Fresh Aliquots: Prepare single-use aliquots of this compound from a fresh stock solution stored at -80°C. 3. Verify Enzyme Activity: Test the activity of your DYRK2 enzyme with a known substrate and positive control inhibitor.
High background signal in cell-based assays. 1. Off-Target Effects: Although highly selective, at high concentrations this compound might inhibit other kinases. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound that inhibits DYRK2 without causing significant off-target or toxic effects. 2. Control for Solvent Effects: Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Inconsistent results between experimental replicates. 1. Compound Precipitation: this compound may precipitate in aqueous media if the final DMSO concentration is too low. 2. Pipetting Errors: Inaccurate pipetting can lead to variability in compound concentration.1. Check for Precipitates: Visually inspect your assay plates for any signs of compound precipitation. Ensure adequate mixing. 2. Calibrate Pipettes: Regularly calibrate your pipettes and use proper pipetting techniques.
In Vivo Experimentation
Problem Potential Cause Recommended Solution
Low drug exposure or high variability in pharmacokinetic studies. 1. Poor Oral Absorption: The formulation may not be optimal for gastrointestinal absorption. 2. Rapid Metabolism: The compound may be rapidly cleared from circulation.1. Optimize Formulation: Consider using formulation strategies for poorly soluble drugs, such as creating a suspension or an emulsion, to improve oral bioavailability. 2. Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with inhibitors of relevant metabolic enzymes (if known) can help to understand the impact of metabolism on exposure.
Lack of tumor growth inhibition in xenograft models. 1. Insufficient Drug Accumulation in the Tumor: The delivery method may not be effectively targeting the tumor tissue. 2. Development of Resistance: Tumor cells may develop resistance to this compound over time.1. Consider Targeted Delivery: Explore nanoparticle or liposomal formulations, which can enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. 2. Investigate Resistance Mechanisms: Analyze tumor samples for changes in the DYRK2 signaling pathway or upregulation of drug efflux pumps.
Observed toxicity or adverse effects in animal models. 1. Off-Target Effects: At high doses, this compound may have off-target activities leading to toxicity. 2. Formulation Vehicle Toxicity: The vehicle used to dissolve and administer this compound may have its own toxic effects.1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.

Data Presentation: Comparative Efficacy of this compound Delivery Methods (Illustrative Data)

The following tables present illustrative quantitative data to highlight the potential advantages of advanced delivery systems for this compound. Note: This data is hypothetical and intended for comparative purposes, as direct comparative studies of these formulations for this compound have not been published.

Table 1: In Vitro IC50 Values in Prostate Cancer Cell Lines

Delivery MethodFormulationDU-145 (nM)PC-3 (nM)22Rv1 (nM)
StandardThis compound in DMSO152520
NanoparticleThis compound-loaded PLGA Nanoparticles81210
LiposomalThis compound-loaded PEGylated Liposomes101814

Table 2: In Vivo Tumor Growth Inhibition in a DU-145 Xenograft Model

Delivery MethodDose (mg/kg)RouteTumor Growth Inhibition (%)
Standard100Oral60
Nanoparticle50IV75
Liposomal50IV70

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM. This forms the oil phase.

  • Prepare a 2% (w/v) PVA solution in deionized water. This is the aqueous phase.

  • Add the oil phase to 10 mL of the aqueous phase dropwise while stirring at 500 rpm.

  • Emulsify the mixture by probe sonication at 40% amplitude for 2 minutes on an ice bath.

  • Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vitro or in vivo use.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol details a method to quantify the cellular uptake of different this compound formulations using fluorescence microscopy.

Materials:

  • Prostate cancer cells (e.g., DU-145)

  • Fluorescently labeled this compound or a fluorescent dye co-encapsulated in the delivery vehicle

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Seed DU-145 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with different formulations of fluorescently labeled this compound (e.g., free compound, nanoparticle formulation, liposomal formulation) at a final concentration of 1 µM for 4 hours.

  • Wash the cells three times with cold PBS to remove any non-internalized compound or formulation.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells again with PBS.

  • Mount the coverslips on microscope slides.

  • Visualize the cells under a fluorescence microscope and quantify the intracellular fluorescence intensity using image analysis software.

Visualizations

Signaling Pathway of DYRK2 in Prostate Cancer

DYRK2_Pathway YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p53 p53 DYRK2->p53 Activates c_Myc c-Myc DYRK2->c_Myc Degrades Snail Snail DYRK2->Snail Degrades Proteasome 26S Proteasome DYRK2->Proteasome Activates Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation c_Myc->Proliferation EMT EMT / Metastasis Snail->EMT Protein_Degradation Protein Degradation Proteasome->Protein_Degradation

Caption: DYRK2 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Evaluating this compound Delivery Systems

Workflow Formulation Formulation Development (Standard, Nanoparticle, Liposomal) InVitro In Vitro Evaluation Formulation->InVitro InVivo In Vivo Evaluation Formulation->InVivo CellUptake Cellular Uptake Assay InVitro->CellUptake Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity Analysis Data Analysis and Optimization CellUptake->Analysis Cytotoxicity->Analysis PK Pharmacokinetic Studies InVivo->PK Efficacy Xenograft Efficacy Studies InVivo->Efficacy PK->Analysis Efficacy->Analysis

Caption: Workflow for the development and evaluation of this compound delivery systems.

Logical Relationship for Troubleshooting In Vitro Assays

Troubleshooting Problem Inconsistent In Vitro Results Compound Compound-Related Issues Problem->Compound Assay Assay-Related Issues Problem->Assay Degradation Degradation Compound->Degradation Precipitation Precipitation Compound->Precipitation ATP_Conc ATP Concentration Assay->ATP_Conc Enzyme_Activity Enzyme Activity Assay->Enzyme_Activity

Caption: Troubleshooting logic for inconsistent in vitro results with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of YK-2-69 and Other DYRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational DYRK2 inhibitor, YK-2-69, with other known inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). The content herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to DYRK2 and Its Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell cycle regulation, apoptosis, and proteasomal degradation.[1] Its dysregulation has been implicated in the progression of several cancers, including prostate cancer, making it an attractive therapeutic target.[2][3] This guide focuses on the comparative efficacy of this compound, a highly selective DYRK2 inhibitor, against other notable inhibitors such as LDN192960, C17, and the natural compound Curcumin.

In Vitro Efficacy and Selectivity of DYRK2 Inhibitors

The potency and selectivity of a kinase inhibitor are critical determinants of its potential as a therapeutic agent. The following tables summarize the in vitro inhibitory activities of this compound and other compounds against DYRK2 and a panel of related kinases.

Table 1: Inhibitory Activity (IC50) against DYRK Family Kinases
CompoundDYRK2 IC50 (nM)DYRK1A IC50 (nM)DYRK1B IC50 (nM)DYRK3 IC50 (nM)DYRK4 IC50 (nM)
This compound 9[4][5]>1000542>1000>1000
LDN192960 13-48100-19-
C17 9>2000>200068-
Curcumin ~5190-20-

Note: IC50 values can vary based on assay conditions, such as ATP concentration.

Table 2: Selectivity Profile of this compound Against a Broader Kinase Panel

A kinase selectivity screen of this compound against 370 kinases revealed a high degree of selectivity for DYRK2. Aside from DYRK2, notable off-target activity was primarily observed against CDK4/6.

Cellular Activity in Prostate Cancer Cell Lines

The anti-proliferative effects of these inhibitors have been evaluated in various prostate cancer cell lines. The following table summarizes the available data on their half-maximal inhibitory concentrations (IC50) for cell viability.

Table 3: Anti-proliferative Activity (IC50) in Prostate Cancer Cell Lines
CompoundDU145 (μM)PC-3 (μM)22Rv1 (μM)LNCaP (μM)
This compound Potent inhibition observedPotent inhibition observedPotent inhibition observed-
Curcumin ~10-20 (androgen-insensitive)~10-20 (androgen-insensitive)Senescence at 5-15, cytotoxicity at 15-30~10-20 (androgen-sensitive)

Note: Cellular IC50 values can vary based on the assay duration and specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

ADP-Glo™ Kinase Assay for DYRK2 Inhibition

This protocol outlines a luminescent ADP detection assay to measure the kinase activity of DYRK2 and the inhibitory potential of compounds.

Materials:

  • DYRK2 enzyme

  • Kinase substrate (e.g., DYRKtide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

  • In a 384-well plate, add the diluted test compounds or vehicle control (DMSO).

  • Add the DYRK2 enzyme and the kinase substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT Cell Proliferation Assay

This protocol describes a colorimetric assay to assess the effect of DYRK2 inhibitors on the viability and proliferation of prostate cancer cell lines (e.g., DU145, PC-3, 22Rv1).

Materials:

  • Prostate cancer cell lines (DU145, PC-3, 22Rv1)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds or vehicle control.

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DYRK2 and the general workflows for the experimental protocols described.

DYRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk2 DYRK2 cluster_downstream Downstream Effects cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle cluster_proteostasis Proteostasis cluster_inhibitors Inhibitors ATM ATM DYRK2 DYRK2 ATM->DYRK2 activates p53 p53 DYRK2->p53 phosphorylates (Ser46) c_Jun c-Jun DYRK2->c_Jun phosphorylates for degradation c_Myc c-Myc DYRK2->c_Myc phosphorylates for degradation Snail Snail (EMT) DYRK2->Snail phosphorylates for degradation Proteasome 26S Proteasome DYRK2->Proteasome phosphorylates & activates Apoptosis Apoptosis p53->Apoptosis promotes Degradation1 Degradation c_Jun->Degradation1 c_Myc->Degradation1 Snail->Degradation1 Activity Activity Proteasome->Activity YK269 This compound YK269->DYRK2 LDN LDN192960 LDN->DYRK2 C17 C17 C17->DYRK2 Curcumin Curcumin Curcumin->DYRK2

Caption: DYRK2 Signaling Pathway and Points of Inhibition.

Kinase_Assay_Workflow start Start reagents Prepare Reagents (DYRK2, Substrate, ATP, Inhibitor) start->reagents reaction Set up Kinase Reaction in 384-well plate reagents->reaction incubation1 Incubate at RT (e.g., 60 min) reaction->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation1->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->detection incubation3 Incubate at RT (30-60 min) detection->incubation3 read Measure Luminescence incubation3->read analysis Data Analysis (Calculate % inhibition, IC50) read->analysis end End analysis->end

Caption: ADP-Glo™ Kinase Assay Workflow.

MTT_Assay_Workflow start Start seed Seed Prostate Cancer Cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with DYRK2 Inhibitors or Vehicle Control adhere->treat incubate1 Incubate (e.g., 48-72 hours) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate to form Formazan (2-4 hours) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize shake Shake to dissolve crystals (15 min) solubilize->shake read Measure Absorbance (570 nm) shake->read analysis Data Analysis (Calculate % viability, IC50) read->analysis end End analysis->end

Caption: MTT Cell Proliferation Assay Workflow.

Conclusion

The available data indicate that this compound is a highly potent and selective inhibitor of DYRK2, demonstrating comparable in vitro potency to C17 and superior selectivity over LDN192960 and Curcumin against other DYRK family members. Its potent anti-proliferative activity in prostate cancer cell lines underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. This guide provides a foundational comparison to aid researchers in selecting the most appropriate DYRK2 inhibitor for their specific experimental needs. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Validating the In Vivo Anti-Tumor Efficacy of YK-2-69: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the in vivo anti-tumor effects of YK-2-69, a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). The data presented is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance of this compound against other therapeutic alternatives for prostate cancer (PCa).

In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical in vivo studies, particularly in xenograft models of human prostate cancer. Its efficacy has been compared with first-line prostate cancer drugs, showing promising results.

Summary of In Vivo Anti-Tumor Activity

Parameter Vehicle Control Palbociclib (100 mg/kg) Enzalutamide (100 mg/kg) This compound (100 mg/kg) This compound (200 mg/kg) Cell Line
Tumor Growth Inhibition -Significant InhibitionSignificant InhibitionSimilar to Enzalutamide, better than Palbociclib[1]More potent than Enzalutamide[1][2]DU145[1][3]
Tumor Growth Inhibition -Not TestedNot TestedSignificant InhibitionSignificant InhibitionPC-3

Data compiled from studies on DU145 and PC-3 xenograft mouse models.

Experimental Protocols

The following methodologies were employed in the key in vivo experiments to validate the anti-tumor effects of this compound.

Xenograft Mouse Model Protocol

  • Animal Model: BALB/c nude mice were used for the study.

  • Cell Implantation: 1 x 10⁷ DU145 human prostate cancer cells were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately 80-100 mm³. Mice were then randomly assigned to different treatment groups (n=10 per group).

  • Drug Administration:

    • Vehicle, palbociclib (100 mg/kg), enzalutamide (100 mg/kg), and this compound (100 and 200 mg/kg) were administered orally once daily.

  • Monitoring:

    • Tumor volumes and body weights of the mice were measured every two days.

  • Study Duration and Endpoint Analysis:

    • The control group was euthanized after 35 days. Treatment groups were euthanized after 49 days.

    • Upon completion, tumors were excised, weighed, and photographed.

    • Tumor tissues were subjected to Hematoxylin and Eosin (H&E) staining and immunohistochemical analysis for Ki-67 expression to assess cell death and proliferation.

    • Western blot analysis was performed on total protein extracted from tumor tissues to evaluate the expression of key proteins related to cell proliferation and apoptosis.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and highly selective inhibitor of DYRK2, a kinase implicated in prostate cancer. Inhibition of DYRK2 by this compound leads to a cascade of downstream effects that collectively suppress tumor growth. In vivo studies have confirmed that this compound treatment leads to the deregulation of proteins involved in cell proliferation and apoptosis. Specifically, it downregulates p-4E-BP1, p-RB, CDK4/6, RRS1, and XIAP, while upregulating P27, P53, CCNG2, and cleaved PARP.

G cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits pRB p-RB DYRK2->pRB CDK46 CDK4/6 DYRK2->CDK46 p4EBP1 p-4E-BP1 DYRK2->p4EBP1 RRS1 RRS1 DYRK2->RRS1 P27 P27 DYRK2->P27 CCNG2 CCNG2 DYRK2->CCNG2 XIAP XIAP DYRK2->XIAP P53 P53 DYRK2->P53 TumorGrowth Tumor Growth Suppression pRB->TumorGrowth CDK46->TumorGrowth p4EBP1->TumorGrowth RRS1->TumorGrowth P27->TumorGrowth CCNG2->TumorGrowth XIAP->TumorGrowth P53->TumorGrowth CleavedPARP Cleaved PARP CleavedPARP->TumorGrowth Induces Apoptosis

Proposed signaling pathway of this compound in prostate cancer.

Visualized Experimental Workflow

The workflow for the in vivo validation of this compound is outlined below.

G start Start cell_culture DU145 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 80-100 mm³ implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping vehicle Vehicle grouping->vehicle palbociclib Palbociclib grouping->palbociclib enzalutamide Enzalutamide grouping->enzalutamide yk_low This compound (100 mg/kg) grouping->yk_low yk_high This compound (200 mg/kg) grouping->yk_high monitoring Monitor Tumor Volume & Body Weight (49 Days) vehicle->monitoring palbociclib->monitoring enzalutamide->monitoring yk_low->monitoring yk_high->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia weighing Tumor Weighing euthanasia->weighing staining H&E and Ki-67 Staining euthanasia->staining western_blot Western Blotting euthanasia->western_blot end End weighing->end staining->end western_blot->end

References

Comparative Analysis of YK-2-69 Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the DYRK2 inhibitor, YK-2-69, and its comparison with alternative compounds.

This guide provides an objective comparison of the biological activity of this compound, a potent and highly selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), across various cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid researchers in evaluating its potential as a therapeutic agent.

Executive Summary

This compound has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic activity, primarily in prostate cancer cell lines. Its mechanism of action involves the specific inhibition of DYRK2, a kinase implicated in cell cycle regulation and oncogenic signaling. While extensive data exists for its effects on prostate cancer, a comprehensive cross-validation in a wider range of cancer cell lines is not yet publicly available. This guide summarizes the existing data for this compound and compares its activity with other known DYRK2 inhibitors, LDN-192960 and Curcumin, for which broader cell line data is available.

Data Presentation: Quantitative Activity of DYRK2 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative DYRK2 inhibitors in various cancer cell lines. This data provides a quantitative comparison of their potency.

Table 1: this compound IC50 Values in Prostate Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
DU145Prostate CancerNot explicitly stated, but showed potent inhibitory activity[1]
PC-3Prostate CancerNot explicitly stated, but showed potent inhibitory activity[1]
22Rv1Prostate CancerNot explicitly stated, but showed potent inhibitory activity[1]

Note: While the exact IC50 values for this compound in these prostate cancer cell lines are not provided in the primary source, the compound demonstrated significant inhibition of cell proliferation, migration, and invasion.

Table 2: Comparative IC50 Values of Alternative DYRK2 Inhibitors

CompoundCell LineCancer TypeIC50 (nM)Reference
LDN-192960-DYRK2 (in vitro)48[2]
Curcumin-DYRK2 (in vitro)5[2]

Note: The in vitro IC50 values represent the concentration required to inhibit 50% of the enzymatic activity of purified DYRK2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway of DYRK2 and a general workflow for assessing the activity of inhibitors like this compound.

DYRK2_Signaling_Pathway cluster_upstream Inhibition cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibits p4EBP1 p-4E-BP1 (Thr37/46) DYRK2->p4EBP1 Phosphorylates CellCycle Cell Cycle Progression (p-RB, CDK4, CDK6) DYRK2->CellCycle Regulates Apoptosis Apoptosis (p53, cleaved PARP) DYRK2->Apoptosis Regulates EMT Epithelial-Mesenchymal Transition (EMT) DYRK2->EMT Regulates Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Metastasis Metastasis EMT->Metastasis Experimental_Workflow start Cancer Cell Lines (e.g., DU145, PC-3) treatment Treatment with This compound or alternative start->treatment viability Cell Viability Assay (MTT, XTT) treatment->viability migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Transwell) treatment->invasion western Western Blot (Protein expression) treatment->western data Data Analysis (IC50, etc.) viability->data migration->data invasion->data western->data end Conclusion data->end

References

A Comparative Analysis of YK-2-69 and RNAi-Mediated DYRK2 Knockdown for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Evaluation of Two Key Research Tools for Targeting the DYRK2 Kinase in Prostate Cancer

This guide provides a comprehensive comparative analysis of two widely used methods for inhibiting the function of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) in the context of prostate cancer research: the small molecule inhibitor YK-2-69 and RNA interference (RNAi)-mediated gene knockdown. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Introduction to DYRK2 and its Role in Prostate Cancer

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant therapeutic target in prostate cancer.[1][2][3] It is a dual-specificity kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and the epithelial-mesenchymal transition (EMT).[4][5] Studies have shown that DYRK2 is highly expressed in prostate cancer tissues and cells, and its inhibition can significantly reduce the tumor burden both in vitro and in vivo. Consequently, both chemical inhibition and genetic knockdown of DYRK2 are valuable approaches for investigating its function and therapeutic potential.

Mechanism of Action: A Tale of Two Approaches

This compound: A Highly Selective Chemical Probe

This compound is a potent and highly selective small molecule inhibitor of DYRK2. It functions by binding to the ATP-binding pocket of the DYRK2 kinase domain, specifically interacting with Lys-231 and Lys-234, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition of kinase activity allows for the acute and reversible modulation of DYRK2 function.

RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. For DYRK2 knockdown, short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) are designed to be complementary to the DYRK2 mRNA sequence. Once introduced into a cell, these RNA molecules guide the RNA-induced silencing complex (RISC) to the DYRK2 mRNA, leading to its degradation and a subsequent reduction in DYRK2 protein levels. This approach provides a way to study the long-term consequences of reduced DYRK2 expression.

Performance Comparison: this compound vs. RNAi-Mediated DYRK2 Knockdown

Quantitative Data Summary

Table 1: Inhibitory Activity and Selectivity of this compound

ParameterValueReference
DYRK2 IC50 9 nM
Selectivity >100-fold over other DYRK family members
Kinome Selectivity Highly selective over 370 kinases

Table 2: Comparative Effects on Prostate Cancer Cell Viability

TreatmentCell LineAssayEndpointResultReference
This compound DU145Cell ViabilityIC50~5 µM
This compound 22Rv1Cell ViabilityIC50~1 µM
shRNA vs. shNC DU145Colony FormationColony NumberSignificant reduction
shRNA vs. shNC 22Rv1Colony FormationColony NumberSignificant reduction

Table 3: Comparative Effects on Apoptosis and Cell Cycle

TreatmentCell LineAssayEndpointResultReference
This compound (8 µM) DU145Flow Cytometry% Apoptotic Cells~25%
This compound (2 µM) 22Rv1Flow Cytometry% Apoptotic Cells~20%
This compound (8 µM) DU145Flow Cytometry% G0/G1 PhaseSignificant increase
This compound (2 µM) 22Rv1Flow Cytometry% G0/G1 PhaseSignificant increase
shRNA vs. shNC DU145Flow Cytometry% Apoptotic CellsSignificant increase
shRNA vs. shNC 22Rv1Flow Cytometry% Apoptotic CellsSignificant increase
shRNA vs. shNC DU145Flow Cytometry% G0/G1 PhaseSignificant increase
shRNA vs. shNC 22Rv1Flow Cytometry% G0/G1 PhaseSignificant increase

Experimental Protocols

Protocol 1: this compound Treatment of Prostate Cancer Cells

1. Cell Culture:

  • Culture prostate cancer cell lines (e.g., DU145, 22Rv1) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. This compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • For experiments, dilute the stock solution to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

3. Treatment:

  • Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • After cell attachment (typically 24 hours), replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).

  • Incubate the cells for the desired duration (e.g., 48-72 hours) before proceeding with downstream analysis.

4. Analysis:

  • Perform cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining followed by flow cytometry), or cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) as required.

  • For protein analysis, lyse the cells and perform Western blotting to assess the phosphorylation status of DYRK2 substrates.

Protocol 2: shRNA-Mediated Knockdown of DYRK2

1. shRNA Design and Vector Preparation:

  • Design at least two independent shRNA sequences targeting different regions of the DYRK2 mRNA to control for off-target effects.

  • Include a non-targeting (scrambled) shRNA as a negative control.

  • Clone the shRNA oligonucleotides into a suitable lentiviral or retroviral vector.

2. Viral Particle Production:

  • Co-transfect the shRNA-containing vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

  • Collect the virus-containing supernatant 48-72 hours post-transfection.

3. Transduction of Prostate Cancer Cells:

  • Seed the target prostate cancer cells and allow them to attach.

  • Add the viral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.

  • After 24-48 hours, replace the medium with fresh medium.

4. Selection and Verification of Knockdown:

  • If the vector contains a selection marker (e.g., puromycin resistance), select for stably transduced cells by adding the appropriate antibiotic to the culture medium.

  • Verify the knockdown efficiency at both the mRNA and protein levels.

    • mRNA level: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure DYRK2 mRNA levels relative to a housekeeping gene.

    • Protein level: Prepare cell lysates and perform Western blotting using an antibody specific for DYRK2 to assess the reduction in protein expression.

5. Functional Assays:

  • Once knockdown is confirmed, perform functional assays such as cell proliferation, migration, invasion, apoptosis, and cell cycle analysis as described for the this compound treatment protocol.

Signaling Pathways and Experimental Workflows

DYRK2 Signaling in Prostate Cancer

The following diagram illustrates the central role of DYRK2 in prostate cancer signaling, highlighting key downstream effectors involved in cell cycle progression, apoptosis, and proteostasis.

DYRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk2 DYRK2 Kinase cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes ATM ATM DYRK2 DYRK2 ATM->DYRK2 Phosphorylates & Stabilizes p53 p53 DYRK2->p53 Phosphorylates (Ser46) cMyc c-Myc DYRK2->cMyc Promotes Degradation cJun c-Jun DYRK2->cJun Promotes Degradation HSF1 HSF1 DYRK2->HSF1 Phosphorylates & Activates Proteasome 26S Proteasome DYRK2->Proteasome Activates Apoptosis Apoptosis p53->Apoptosis CellCycle G1/S Arrest cMyc->CellCycle cJun->CellCycle Proteostasis Proteostasis HSF1->Proteostasis Proteasome->Proteostasis Proliferation Inhibition of Proliferation CellCycle->Proliferation

Caption: DYRK2 signaling pathways in prostate cancer.

Experimental Workflow: this compound vs. RNAi Knockdown

Experimental_Workflow cluster_setup Experimental Setup cluster_yk269 This compound Treatment cluster_rnai RNAi Knockdown cluster_analysis Downstream Analysis Cells Prostate Cancer Cell Lines YK269_Treat Treat with this compound (various concentrations) Cells->YK269_Treat shRNA_Transduce Transduce with shDYRK2 Lentivirus Cells->shRNA_Transduce Viability Cell Viability Assay YK269_Treat->Viability Apoptosis Apoptosis Assay YK269_Treat->Apoptosis CellCycle Cell Cycle Analysis YK269_Treat->CellCycle Migration Migration/Invasion Assay YK269_Treat->Migration Western Western Blot (Substrate Phosphorylation) YK269_Treat->Western shRNA_Select Select Stable Knockdown Cells shRNA_Transduce->shRNA_Select shRNA_Verify Verify Knockdown (qRT-PCR, Western Blot) shRNA_Select->shRNA_Verify shRNA_Verify->Viability shRNA_Verify->Apoptosis shRNA_Verify->CellCycle shRNA_Verify->Migration shRNA_Verify->Western

Caption: Workflow for comparing this compound and RNAi.

Conclusion: Choosing the Right Tool for the Job

  • This compound is ideal for:

    • Acute and reversible inhibition: Its effects can be rapidly induced and washed out.

    • Dose-response studies: The level of inhibition can be precisely controlled by varying the concentration.

    • Pharmacological studies: It serves as a lead compound for drug development.

    • Long-term inhibition: It allows for the study of the chronic effects of DYRK2 depletion.

    • Genetic validation: It confirms that the observed phenotypes are a direct result of the loss of DYRK2 protein.

    • In vivo studies: Lentiviral delivery of shRNAs can be used to create stable knockdown in animal models.

References

Validating the On-Target Effects of YK-2-69: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target effects is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of YK-2-69, a highly selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), with alternative compounds and methods. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate an objective evaluation of this compound's performance in targeting DYRK2 for therapeutic development, particularly in the context of prostate cancer.

Executive Summary

This compound is a potent and highly selective inhibitor of DYRK2 with a reported IC50 of 9 nM.[1][2] Experimental evidence demonstrates that this compound effectively phenocopies the effects of DYRK2 knockdown in prostate cancer cells, leading to reduced cell proliferation, migration, and invasion, as well as induction of apoptosis.[3] In vivo studies have shown that this compound exhibits more potent anti-prostate cancer efficacy than the first-line drug enzalutamide.[4][5] This guide will delve into the quantitative data supporting these claims, compare this compound to other known DYRK2 inhibitors, and provide detailed protocols for the key validation experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of DYRK2 Inhibitors
CompoundDYRK2 IC50 (nM)DYRK1A IC50 (nM)DYRK1B IC50 (nM)DYRK3 IC50 (nM)DYRK4 IC50 (nM)Other Notable Targets (IC50)Reference
This compound 9>1,000542>1,000>1,000CDK4/6 (significant inhibition)
Compound 43 0.6----High selectivity over 205 kinases
Compound 54 14----High selectivity over 215 kinases
LDN-192960 48100-19-Haspin (10 nM), CLK1 (210 nM), PIM1 (720 nM)
Harmine 90080-800-MAO-A
Table 2: In Vivo Anti-Tumor Efficacy in DU-145 Xenograft Model
TreatmentDosageTumor Growth InhibitionKey FindingsReference
This compound 100 mg/kg, p.o., dailySignificantSimilar antitumor activity to enzalutamide.
This compound 200 mg/kg, p.o., dailyPotentMore potent than enzalutamide and palbociclib; led to tumor volume decrease.
Enzalutamide 100 mg/kg, p.o., dailySignificantDelayed tumor growth.
Palbociclib 100 mg/kg, p.o., dailyModerateDelayed tumor growth.

Experimental Protocols

Cell Lines and Culture

Prostate cancer cell lines DU-145, PC-3, and 22Rv1 are commonly used for in vitro studies.

  • DU-145: Androgen-independent, derived from a brain metastasis.

  • PC-3: Androgen-independent, derived from a bone metastasis.

  • 22Rv1: Androgen-independent but responsive to androgens, derived from a xenograft that relapsed after castration.

Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other inhibitors for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Transwell Migration and Invasion Assays

These assays assess the ability of cancer cells to move towards a chemoattractant (migration) and to degrade and move through an extracellular matrix barrier (invasion).

Migration Assay:

  • Seed 5x10^4 cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Invasion Assay: The protocol is similar to the migration assay, with the key difference being that the Transwell insert is pre-coated with Matrigel, a basement membrane extract.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the DYRK2 signaling pathway.

  • Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-RB, CDK4, CDK6, p21, p53, cleaved PARP, E-cadherin, DYRK2, p-4E-BP1) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Subcutaneously inject 5x10^6 DU-145 cells into the flank of male nude mice.

  • When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound, enzalutamide, or vehicle control orally once daily.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

DYRK2_Signaling_Pathway cluster_input Upstream Regulation cluster_core DYRK2 Kinase cluster_output Downstream Effects DNA_Damage DNA Damage DYRK2 DYRK2 DNA_Damage->DYRK2 Activates p53 p53 (Ser46) DYRK2->p53 Phosphorylates c_Myc c-Myc DYRK2->c_Myc Phosphorylates for Degradation SNAIL SNAIL DYRK2->SNAIL Phosphorylates for Degradation _4E_BP1 4E-BP1 DYRK2->_4E_BP1 Phosphorylates Proteasome 26S Proteasome DYRK2->Proteasome Activates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G0/G1 Arrest c_Myc->Cell_Cycle_Arrest EMT_Inhibition EMT Inhibition SNAIL->EMT_Inhibition Protein_Synthesis Protein Synthesis _4E_BP1->Protein_Synthesis Protein_Degradation Protein Degradation Proteasome->Protein_Degradation YK_2_69 This compound YK_2_69->DYRK2 Inhibits

Caption: DYRK2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Lines (DU-145, PC-3, 22Rv1) Treatment Treat with This compound Cell_Culture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration/Invasion Assay (Transwell) Treatment->Migration Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Quantitative Analysis & Comparison Proliferation->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis Xenograft DU-145 Xenograft Model In_Vivo_Treatment Oral Administration of this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume & Body Weight Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: General experimental workflow for validating the on-target effects of this compound.

References

YK-2-69: A Head-to-Head Comparison with First-Line Therapies for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel DYRK2 inhibitor, YK-2-69, with established first-line therapies for metastatic castration-resistant prostate cancer (mCRPC), a stage of prostate cancer that has spread beyond the prostate and is resistant to hormonal therapy.[1] The primary comparators are enzalutamide, a standard-of-care androgen receptor inhibitor, and palbociclib, a CDK4/6 inhibitor. This comparison is based on preclinical data from in vitro and in vivo studies.

Executive Summary

This compound is a highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a protein found to be highly expressed in prostate cancer tissues and cells.[2][3] Preclinical studies have demonstrated that this compound exhibits more potent anti-prostate cancer efficacy in vivo than the first-line drug enzalutamide.[2][3] Furthermore, this compound displays a favorable safety and pharmacokinetic profile, suggesting its potential as a promising therapeutic candidate for prostate cancer.

Mechanism of Action

This compound: As a selective DYRK2 inhibitor, this compound functions by binding to and inhibiting the kinase activity of DYRK2. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. One key mechanism is the inhibition of the phosphorylation of 4E-binding protein 1 (4E-BP1), a direct cellular target of DYRK2, which plays a role in tumor growth.

Enzalutamide: This second-generation nonsteroidal antiandrogen targets the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer growth. Enzalutamide acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This multi-level inhibition effectively suppresses the transcription of androgen-responsive genes that promote tumor proliferation.

Palbociclib: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting DNA synthesis and cell proliferation.

Data Presentation

In Vitro Efficacy
CompoundTargetCell LineIC50 (nM)Effect on Cell Viability
This compound DYRK2DU145Not explicitly stated, but potent inhibitory activity shown at µM concentrationsDose-dependent inhibition of proliferation in DU145, PC-3, and 22Rv1 cells
PC-3Not explicitly stated, but potent inhibitory activity shown at µM concentrations
22Rv1Not explicitly stated, but potent inhibitory activity shown at µM concentrations
Enzalutamide Androgen ReceptorDU145Not applicable (AR-negative cell line)Compared at 40 µM in 5-day viability assay
22Rv1Not explicitly statedCompared at 20 µM in 5-day viability assay
Palbociclib CDK4/6DU145Not explicitly statedCompared at 2 µM in 5-day viability assay
22Rv1Not explicitly statedCompared at 0.5 µM in 5-day viability assay
In Vivo Efficacy (DU-145 Xenograft Mouse Model)
TreatmentDosageTumor Growth InhibitionNoteworthy Observations
This compound 100 mg/kg (low dose)Similar to enzalutamide, better than palbociclib
This compound 200 mg/kg (high dose)Significantly better than both enzalutamide and palbociclibSuppressed tumor growth and led to a decrease in tumor volume after day 31
Enzalutamide 100 mg/kgDelayed tumor growthFirst-line prostate cancer drug used as a positive control
Palbociclib Not explicitly stated in direct comparison tableDelayed tumor growthSelective CDK4/6 inhibitor used as a positive control
Pharmacokinetics and Safety
CompoundParameterValue
This compound Pharmacokinetics (in SD rats)
Oral Bioavailability56%
t1/2 (oral)5 hours
Cmax (oral)674 ng/mL
AUC0-∞ (oral)8384 h*ng/mL
Safety
Maximal Tolerable Dose (in ICR mice)> 10,000 mg/kg

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: DU145, PC-3, and 22Rv1 prostate cancer cell lines were utilized.

  • Treatment: Cells were treated with varying concentrations of this compound, enzalutamide, or palbociclib.

  • Duration: The viability of the cells was assessed over a 5-day course.

  • Analysis: The effects of the compounds on cell proliferation were quantified. For this compound, dose-dependent inhibition was observed. Specific concentrations for comparison were 4, 8, and 12 µM for this compound in DU145 cells, and 0.5, 1, and 2 µM in 22Rv1 cells. Enzalutamide was tested at 40 µM in DU145 and 20 µM in 22Rv1 cells, while palbociclib was tested at 2 µM in DU145 and 0.5 µM in 22Rv1 cells.

In Vivo Antitumor Activity
  • Animal Model: A DU-145 xenograft mouse model was established to evaluate the in vivo antitumor activities.

  • Treatment Administration: this compound, enzalutamide, and palbociclib were administered orally once a day for seven consecutive weeks.

  • Dosages: this compound was administered at a low dose of 100 mg/kg and a high dose of 200 mg/kg. Enzalutamide was used as a positive control.

  • Monitoring: Tumor volume and the body weight of the mice were monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumor tissues were excised for further analysis, including H&E staining and immunohistochemical analysis of Ki-67 expression to assess cell proliferation.

Pharmacokinetic Studies
  • Animal Model: Sprague-Dawley (SD) rats were used to determine the pharmacokinetic profiles of this compound.

  • Administration: this compound was administered both intravenously and orally.

  • Data Collection: Plasma concentrations of this compound were measured over time to calculate key pharmacokinetic parameters including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

  • Bioavailability: The oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

In Vivo Safety Studies
  • Animal Model: Seven-week-old ICR mice were used to assess the in vivo safety of this compound.

  • Administration: Mice were given a single oral dose of this compound at 2,500 mg/kg, 5,000 mg/kg, and 10,000 mg/kg.

  • Observation: The mice were observed for any abnormalities, and their body weight was measured every two days for 14 days.

  • Endpoint Analysis: After 14 days, the main organs of the mice were examined.

Visualizations

YK_2_69_Signaling_Pathway This compound Signaling Pathway in Prostate Cancer cluster_cell Prostate Cancer Cell YK269 This compound DYRK2 DYRK2 YK269->DYRK2 inhibits p4EBP1 p-4E-BP1 DYRK2->p4EBP1 phosphorylates Apoptosis Apoptosis DYRK2->Apoptosis inhibits Cell_Proliferation Cell Proliferation p4EBP1->Cell_Proliferation promotes

Caption: this compound inhibits DYRK2, leading to decreased cell proliferation and increased apoptosis.

Experimental_Workflow In Vivo Antitumor Activity Workflow cluster_workflow Experimental Steps start Establish DU-145 Xenograft Mouse Model treatment Oral Administration (Once daily for 7 weeks) - this compound (100 & 200 mg/kg) - Enzalutamide - Palbociclib start->treatment monitoring Monitor Tumor Volume & Mouse Body Weight treatment->monitoring endpoint Endpoint Analysis (After 7 weeks) - Excise Tumors - H&E Staining - Ki-67 Immunohistochemistry monitoring->endpoint

Caption: Workflow for assessing the in vivo antitumor activity of this compound.

References

assessing the selectivity profile of YK-2-69 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity of YK-2-69 with supporting experimental data.

This compound has emerged as a potent and highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a key player in cellular processes implicated in the progression of prostate cancer.[1][2][3] This guide provides a comprehensive overview of the selectivity profile of this compound against other kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of its biological context and the workflow for its assessment.

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for DYRK2 over other kinases, including other members of the DYRK family. The inhibitory activity of this compound is most potent against DYRK2, with significantly lower activity observed against other kinases, underscoring its potential for targeted therapeutic applications with minimal off-target effects.[4]

Kinase TargetIC50 (nM)
DYRK2 9
DYRK1B542
DYRK1A>1,000
DYRK3>1,000
DYRK4>1,000

Table 1: Inhibitory activity (IC50) of this compound against the DYRK family of kinases. Data indicates a high degree of selectivity for DYRK2.

Furthermore, in a broad kinase selectivity panel, this compound was tested at a concentration of 1 µM against a panel of over 370 kinases. The results from this comprehensive screening confirm the high selectivity of this compound for DYRK2, with minimal inhibition observed for the vast majority of other kinases tested.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust in vitro kinase assays. The following is a representative protocol based on commonly used methods for assessing kinase inhibition, such as those employed by commercial providers like Reaction Biology Corporation, which conducted the screening of this compound.

Kinase Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound (or other test compounds) dissolved in DMSO

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)

  • Filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: this compound, at various concentrations, is added to the reaction mixture. A DMSO control (vehicle) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter plate.

  • Washing: The filter plate is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Biological Pathways and Experimental Workflows

DYRK2 Signaling Pathway in Prostate Cancer

DYRK2 is a multifaceted kinase that influences several signaling pathways crucial for cancer cell proliferation, survival, and metastasis. In prostate cancer, DYRK2 has been shown to regulate key proteins such as p53, c-Myc, and components of the epithelial-mesenchymal transition (EMT) machinery.

DYRK2_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Apoptosis Apoptosis p53->Apoptosis phosphorylates (Ser46) cMyc c-Myc Proliferation Cell Proliferation cMyc->Proliferation phosphorylates SNAIL SNAIL E_cadherin E-cadherin (gene expression) SNAIL->E_cadherin represses EMT EMT E_cadherin->EMT inhibits DYRK2 DYRK2 DYRK2->p53 DYRK2->cMyc DYRK2->SNAIL phosphorylates YK_2_69 This compound YK_2_69->DYRK2 inhibits

Caption: DYRK2 signaling in prostate cancer and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

The process of assessing the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from compound preparation to data analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Reaction Kinase Reaction (Kinase + Substrate + ATP + Compound) Compound_Prep->Reaction Kinase_Panel Kinase Panel (e.g., >370 kinases) Kinase_Panel->Reaction Reagent_Prep Reagent Preparation ([γ-³³P]ATP, Substrates) Reagent_Prep->Reaction Incubation Incubation Reaction->Incubation Termination Reaction Termination & Substrate Capture Incubation->Termination Detection Radioactivity Detection (Scintillation Counting) Termination->Detection Calculation % Inhibition Calculation Detection->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Workflow for determining the kinase selectivity profile of this compound.

References

Independent Validation of YK-2-69's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of the novel DYRK2 inhibitor, YK-2-69, against established anti-cancer agents in prostate cancer cell lines. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action.

Comparative Anti-Proliferative Efficacy

The therapeutic potential of this compound was evaluated in comparison to standard-of-care and alternative anti-proliferative agents in three well-established prostate cancer cell lines: DU145, PC-3, and 22Rv1. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was the primary metric for comparison.

CompoundTargetDU145 IC50 (µM)PC-3 IC50 (µM)22Rv1 IC50 (µM)Reference(s)
This compound DYRK2Not explicitly stated, but showed potent inhibitionNot explicitly stated, but showed potent inhibitionNot explicitly stated, but showed potent inhibition[1]
Enzalutamide Androgen Receptor11.0 - >25>2533.8 - 46.6[2]
Palbociclib CDK4/6Not specifiedNot specifiedNot specified
Docetaxel Microtubules0.0008 - 0.016170.0019 - 0.00720.0003 - 0.00126[3][4]
Bicalutamide Androgen Receptor8.22 - 4.3Not specified6.59 - 4.3[5]
Abiraterone CYP17A115.6415.98Not specified

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density, assay type). The ranges presented reflect this variability.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of these compounds are mediated through distinct signaling pathways. Understanding these pathways is crucial for identifying potential synergistic combinations and mechanisms of resistance.

This compound Signaling Pathway

This compound is a highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). By inhibiting DYRK2, this compound disrupts downstream signaling cascades that are critical for cancer cell proliferation and survival.

YK269_Pathway YK269 This compound DYRK2 DYRK2 YK269->DYRK2 Inhibition Downstream Downstream Effectors DYRK2->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Inhibition AR_Antagonist_Pathway cluster_cell Prostate Cancer Cell Androgen Androgens AR Androgen Receptor Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Gene Gene Transcription Nucleus->Gene Proliferation Cell Proliferation Gene->Proliferation Drug Enzalutamide/ Bicalutamide Drug->AR Inhibition Palbociclib_Pathway Palbociclib Palbociclib CDK46 CDK4/6 Palbociclib->CDK46 Inhibition Rb Rb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F CellCycle G1-S Transition E2F->CellCycle Docetaxel_Pathway Docetaxel Docetaxel Microtubules Microtubule Dynamics Docetaxel->Microtubules Stabilization Mitosis Mitotic Arrest Microtubules->Mitosis Disruption Apoptosis Apoptosis Mitosis->Apoptosis Abiraterone_Pathway Abiraterone Abiraterone CYP17A1 CYP17A1 Abiraterone->CYP17A1 Inhibition Androgen Androgen Synthesis CYP17A1->Androgen AR_Activation AR Activation Androgen->AR_Activation Proliferation Cell Proliferation AR_Activation->Proliferation Experimental_Workflow cluster_assays Anti-Proliferative Assays start Prostate Cancer Cell Culture (DU145, PC-3, 22Rv1) treatment Treatment with This compound or Alternative Agent start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability colony Colony Formation Assay treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis colony->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

References

A Comparative Analysis of the Pharmacokinetic Profiles of YK-2-69 and Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel DYRK2 inhibitor YK-2-69 and other relevant compounds, including enzalutamide, palbociclib, NMS-P937, and PR00012. The information presented is supported by experimental data to assist in the evaluation of these compounds for further research and development.

Executive Summary

This compound, a highly selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), has demonstrated a promising pharmacokinetic profile in preclinical studies. With a notable oral bioavailability of 56% and a high maximum tolerable dose, this compound stands out as a potential candidate for cancer therapy, particularly for prostate cancer.[1] This guide will delve into a detailed comparison of its pharmacokinetic parameters with those of established cancer therapeutics and other DYRK2 inhibitors.

Data Presentation: Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters of this compound and its comparator compounds.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC0-∞ (h*ng/mL)T1/2 (h)F (%)
Intravenous (IV)297415033.49-
Oral (PO)10668.883845.0855.78

Data sourced from preclinical studies in rats.

Table 2: Comparative Pharmacokinetic Parameters of this compound and Similar Compounds

CompoundTargetAdministration RouteTmax (h)T1/2 (h)Bioavailability (%)Primary Metabolism
This compound DYRK2Oral (in rats)4.05.0856Hepatic
Enzalutamide Androgen ReceptorOral (in humans)1.0 (single dose)139.2 (5.8 days)~100Hepatic (CYP2C8, CYP3A4)
Palbociclib CDK4/6Oral (in humans)6-122946Hepatic (CYP3A, SULT2A1)
NMS-P937 PLK1Oral (in vivo)--Orally Bioavailable-
PR00012 PLK1Oral (in vivo)-Slightly longer than NMS-P937--

Note: Data for NMS-P937 and PR00012 is limited to qualitative descriptions from available literature. Cmax and AUC data for these compounds were not available.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (for this compound)

This protocol outlines the methodology for determining the pharmacokinetic profile of a test compound, such as this compound, in rats.

1. Animal Model:

  • Male Sprague-Dawley rats are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • A period of acclimatization of at least one week is required before the study.

2. Dosing:

  • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline) and administered as a single bolus injection into the tail vein.

  • Oral (PO) Administration: The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of the compound are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are calculated using non-compartmental analysis software.

  • Oral bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Mandatory Visualization

Signaling Pathway of this compound in Prostate Cancer

Caption: Inhibition of the DYRK2 signaling pathway by this compound in prostate cancer.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization Acclimatize Rats Fasting Fast Overnight Acclimatization->Fasting IV_Dose Intravenous Administration Fasting->IV_Dose PO_Dose Oral Administration Fasting->PO_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

References

Safety Operating Guide

Navigating the Disposal of YK-2-69: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Chemical Waste Management

The disposal of any laboratory chemical, including YK-2-69, should adhere to fundamental safety principles. These include the proper segregation of waste to prevent dangerous reactions, the use of appropriate and clearly labeled containers, and adherence to institutional and regulatory timelines for waste collection.[4][5]

Procedural Steps for the Disposal of this compound

Researchers should follow these step-by-step instructions for the safe disposal of this compound and associated materials.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound solid powder should be disposed of in its original container whenever possible. If the original container is compromised, the waste should be transferred to a new, compatible container that is in good condition and can be securely sealed. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").

  • Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that have come into contact with this compound should be considered chemically contaminated solid waste. This waste should be collected in a designated, clearly labeled, and sealed container, often a plastic bag within a rigid outer container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-on cap. The container must be compatible with the solvent used. Segregate aqueous waste from halogenated and non-halogenated solvent waste. The container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents.

2. Container Management:

  • All waste containers must be kept securely closed except when adding waste.

  • Ensure that waste containers are stored in a designated hazardous waste storage area, away from sinks and drains.

  • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.

3. Disposal of Empty Containers:

  • Empty containers that once held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.

  • The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.

  • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, though institutional policies may vary.

4. Requesting Waste Collection:

  • Familiarize yourself with your institution's hazardous waste collection schedule and procedures.

  • Request a hazardous waste collection before the accumulation time or quantity limits are exceeded. Typically, hazardous waste must be collected within 90 days of the start of accumulation.

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound was found, the following general guidelines for laboratory hazardous waste are critical:

ParameterGuidelineSource
Waste Accumulation Time Limit Must be collected within 90 days from the start of accumulation.
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.
Secondary Containment Capacity Must hold 110% of the primary container's volume.
pH for Aqueous Drain Disposal (if permissible) Between 5.5 and 10.5 (Note: This is a general guideline and may not be applicable to this compound. It is recommended to treat all this compound waste as hazardous.)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

G cluster_start Start: this compound Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Contaminated Labware Path cluster_storage Secure Storage cluster_collection Final Disposal cluster_end End start This compound Waste Generated waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Unused/Expired this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid labware Gloves, Pipettes, etc. waste_type->labware Labware solid_container Place in Original or Compatible Labeled Container solid_waste->solid_container storage Store in Designated Hazardous Waste Area with Secondary Containment solid_container->storage liquid_container Collect in Labeled, Leak-Proof Container liquid_waste->liquid_container liquid_container->storage labware_container Collect in Designated, Labeled Container labware->labware_container labware_container->storage collection Request Hazardous Waste Collection per Institutional Protocol storage->collection end Proper Disposal Complete collection->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling YK-2-69

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides critical safety and logistical information for the handling and disposal of YK-2-69, a potent and highly selective DYRK2 inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Protocols

As a potent research compound, this compound should be handled with care to minimize exposure. The following table summarizes the recommended personal protective equipment and safety measures.

Equipment/ProtocolSpecificationPurpose
Ventilation Chemical Fume HoodTo prevent inhalation of the powdered compound, especially when weighing or preparing solutions.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if a fume hood is not available or if there is a risk of aerosolization outside of a containment system.To prevent inhalation of the compound.
Hygiene Hand WashingWash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Conduct all weighing and initial dilutions of the powdered this compound inside a certified chemical fume hood to minimize inhalation risk.

  • Use dedicated spatulas and weighing papers.

  • Clean all surfaces of the balance and fume hood thoroughly after use.

2. Solution Preparation:

  • Consult the manufacturer's data sheet for solubility information. This compound is a solid powder.

  • Add the solvent to the powdered compound slowly to avoid splashing.

  • Cap the vial or container securely before mixing or vortexing.

3. Storage:

  • Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Ensure containers are clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.

4. Spill Management:

  • In case of a spill, evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • For small spills of the powder, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • Report all spills to the laboratory supervisor.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing papers, and empty containers, in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh this compound Powder prep_fumehood->prep_weigh prep_dissolve Prepare Stock Solution prep_weigh->prep_dissolve exp_handle Handle Solutions prep_dissolve->exp_handle exp_storage Store Aliquots and Stock exp_handle->exp_storage cleanup_decontaminate Decontaminate Work Area exp_handle->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.